Vat Brown 1
Description
Structure
3D Structure
Properties
IUPAC Name |
17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1,3(16),4,6(15),8,10,12,18,21,23,25,28,31(44),32(41),34,36,38,42-octadecaene-7,14,20,27,33,40-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H18N2O6/c45-37-17-7-1-3-9-19(17)39(47)29-25(37)15-13-23-27-28-24-14-16-26-30(40(48)20-10-4-2-8-18(20)38(26)46)34(24)44-36(28)32-31(35(27)43-33(23)29)41(49)21-11-5-6-12-22(21)42(32)50/h1-16,43-44H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYIADGZPJOOFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C5=C6C7=C(C8=C(C=C7)C(=O)C9=CC=CC=C9C8=O)NC6=C1C(=C5N4)C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H18N2O6 | |
| Record name | VAT BROWN 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21215 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026283 | |
| Record name | Vat brown 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vat brown 1 is a fine, dark brown to black crystalline powder with a slight odor. (NTP, 1992) | |
| Record name | VAT BROWN 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21215 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
| Record name | VAT BROWN 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21215 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
2475-33-4, 104491-90-9, 241813-60-5, 37400-11-6, 39456-84-3 | |
| Record name | VAT BROWN 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21215 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 16,23-Dihydronaphth[2′,3′:6,7]indolo[2,3-c]dinaphtho[2,3-a:2′,3′-i]carbazole-5,10,15,17,22,24-hexone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2475-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | C.I. Vat Brown 1 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475334 | |
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| Record name | Naphth[2',3':6,7]indolo[2,3-c]dinaphtho[2,3-a:2',3'-i]carbazole-5,10,15,17,22,24-hexone, 16,23-dihydro- | |
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| Record name | Vat brown 1 | |
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| Record name | 16,23-dihydronaphth[2',3':6,7]indolo[2,3-c]dinaphtho[2,3-a:2'3'-i]carbazole-5,10,15,17,22,24-hexone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.818 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. Vat Brown 44 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dinaphtho(2,3-a:2',3'-i)naphth(2',3':6,7)indolo(2,3-c)carbazole-5,10,15,17,22,24-hexaone, 16,23-dihydro- | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Naphth(2',3':6,7)indolo(2,3-c)dinaphtho(2,3-a:2',3'-i)carbazole-5,10,15,17,22,24-hexone, 16,23-dihydro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 16,23-Dihydronaphth(2',3':6,7)indolo(2,3-c)dinaphtho(2,3-a:2'3'-i)carbazole-5,10,15,17,22,24-hexone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VAT BROWN 1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B7O2R5Q9A | |
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Melting Point |
greater than 572 °F (NTP, 1992) | |
| Record name | VAT BROWN 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21215 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
Vat Brown 1: An In-depth Technical Guide to its Electrochemical Properties for Sensor Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vat Brown 1, an anthraquinone-based dye, presents significant potential as an electroactive material for the development of novel electrochemical sensors. While traditionally used in the textile industry, its inherent redox properties, stemming from the anthraquinone (B42736) core, make it a compelling candidate for applications in sensitive and selective analyte detection. This guide provides a comprehensive overview of the electrochemical characteristics of this compound and analogous anthraquinone derivatives, offering a foundational understanding for its application in sensor technology. Although direct research on this compound-based sensors is nascent, this document synthesizes available data on related compounds to propose viable experimental protocols and potential sensing applications, particularly in the realm of neurotransmitter and heavy metal detection.
Electrochemical Properties of this compound
The electrochemical behavior of this compound is primarily dictated by the redox reactions of its anthraquinone functional groups. In electrochemical analyses, this compound has been observed to undergo reduction, particularly in a basic medium. A notable characteristic is an irreversible cathodic peak observed during cyclic voltammetry, which is attributed to the reduction of the ketone groups within the anthraquinone structure[1]. This redox activity forms the basis of its potential application in electrochemical sensing, where the interaction with an analyte can modulate this electrochemical signal.
Potential Sensor Applications
Based on the well-documented use of anthraquinone derivatives in electrochemical sensing, this compound is a promising candidate for the detection of various analytes.
Dopamine (B1211576) Sensing
Anthraquinone-modified electrodes have demonstrated excellent electrocatalytic activity towards the oxidation of dopamine, a critical neurotransmitter[2][3]. A this compound-based sensor could potentially offer high sensitivity and selectivity for dopamine detection, which is crucial for the diagnosis and monitoring of neurological disorders.
Heavy Metal Detection
The ability of anthraquinone compounds to form complexes with metal ions can be exploited for the development of heavy metal sensors[4][5]. A this compound-modified electrode could be used to detect toxic heavy metals such as lead, cadmium, and mercury in environmental and biological samples.
Quantitative Data from Analogous Anthraquinone-Based Sensors
Due to the limited availability of quantitative data specifically for this compound-based sensors, the following table summarizes the performance of sensors developed using other anthraquinone derivatives for the detection of various analytes. This data provides a benchmark for the expected performance of a potential this compound sensor.
| Analyte | Sensor Material | Technique | Linear Range | Detection Limit | Sensitivity | Reference |
| Dopamine | Anthraquinone Azo Dye Modified CPE | DPV | - | 0.08 µM | - | [2] |
| Serotonin | Anthraquinone Azo Dye Modified CPE | DPV | - | 0.1 µM | - | [2] |
| Hydrogen Peroxide | Ionic Liquid Tagged Anthraquinone/SPE | Amperometry | 10 - 1228 µM | 2.87 µM | 0.281 µA µM⁻¹ cm⁻² | [6] |
| Acid Green 25 (anthraquinone dye) | MWCNT Modified GCE | SWV | 1.0 x 10⁻⁷ - 7.0 x 10⁻⁶ M | 2.7 x 10⁻⁹ M | - | [7] |
Experimental Protocols
The following sections detail proposed methodologies for the fabrication and characterization of a this compound-based electrochemical sensor, adapted from established protocols for similar anthraquinone-based sensors.
Fabrication of a this compound-Modified Electrode
A common method for modifying an electrode surface is by drop-casting a solution containing the electroactive material.
Materials:
-
This compound powder
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Dimethylformamide (DMF) or other suitable solvent
-
Glassy carbon electrode (GCE) or screen-printed electrode (SPE)
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Alumina (B75360) slurry for polishing
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Deionized water
-
Nitrogen gas
Procedure:
-
Prepare a dispersion of this compound in DMF (e.g., 1 mg/mL) by ultrasonication for 30 minutes.
-
Polish the surface of the GCE with alumina slurry to a mirror finish, followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen.
-
Drop-cast a small volume (e.g., 5 µL) of the this compound dispersion onto the cleaned GCE surface.
-
Allow the solvent to evaporate at room temperature or under a gentle heat lamp to form a stable film of this compound on the electrode surface.
Electrochemical Characterization and Sensing
5.2.1 Cyclic Voltammetry (CV)
CV is used to characterize the electrochemical behavior of the modified electrode and to study its interaction with the target analyte.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode cell (this compound-modified working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode)
-
Phosphate buffer solution (PBS) of appropriate pH as the supporting electrolyte
Procedure:
-
Assemble the three-electrode cell with the this compound-modified GCE as the working electrode.
-
Record the cyclic voltammogram in the supporting electrolyte to establish the baseline electrochemical response of the modified electrode.
-
Add the target analyte (e.g., dopamine) to the electrolyte solution and record the cyclic voltammogram again to observe changes in the peak currents and potentials.
5.2.2 Differential Pulse Voltammetry (DPV)
DPV is a more sensitive technique often used for quantitative analysis.
Procedure:
-
Using the same three-electrode setup, record the DPV response of the modified electrode in the supporting electrolyte.
-
Incrementally add known concentrations of the target analyte to the electrochemical cell and record the DPV response after each addition.
-
Construct a calibration plot of the peak current versus the analyte concentration to determine the linear range, detection limit, and sensitivity of the sensor.
5.2.3 Electrochemical Impedance Spectroscopy (EIS)
EIS is used to investigate the charge transfer properties at the electrode-electrolyte interface.
Procedure:
-
Perform EIS measurements in the presence of a redox probe (e.g., [Fe(CN)6]³⁻/⁴⁻) before and after modification of the electrode with this compound.
-
The change in the charge transfer resistance (Rct) provides information about the modification of the electrode surface.
Visualizations
Proposed Experimental Workflow for Sensor Fabrication and Testing
Caption: Proposed workflow for the fabrication and electrochemical testing of a this compound-based sensor.
Postulated Signaling Pathway for Dopamine Detection
Caption: Postulated electrocatalytic mechanism for dopamine detection at a this compound-modified electrode.
Conclusion
This compound, with its inherent electrochemical activity, holds considerable promise for the development of robust and sensitive electrochemical sensors. While direct experimental evidence for its sensing applications is currently limited, the extensive research on analogous anthraquinone derivatives provides a strong foundation for future investigations. The proposed experimental protocols and potential applications outlined in this guide are intended to serve as a starting point for researchers and scientists to explore the full potential of this compound in the field of electrochemical sensing and drug development. Further research is warranted to fully characterize its sensing performance and to optimize sensor design for specific analytical challenges.
References
Vat Brown 1: An In-depth Technical Guide on its Photophysical and Fluorescent Properties
For Researchers, Scientists, and Drug Development Professionals
Foreword
Vat Brown 1, also known by its Colour Index name C.I. 70800, is a synthetic vat dye recognized for its application in the textile industry. While commercially available and categorized by some suppliers as a fluorescent dye, a comprehensive review of scientific literature reveals a significant gap in the characterization of its photophysical and fluorescent properties. This technical guide addresses this knowledge gap by outlining the currently available information and providing a generalized framework for the experimental determination of its core photophysical parameters. At present, there is a notable absence of published data regarding the absorption and emission spectra, quantum yield, and fluorescence lifetime of this compound. Similarly, information on its involvement in biological signaling pathways is not available.
This document serves as a foundational resource for researchers interested in exploring the potential of this compound beyond its traditional use, particularly in fields requiring fluorescent probes. It provides the necessary chemical and physical information to handle the compound and outlines the experimental workflows required to fully characterize its photophysical behavior.
Chemical Identity and Physical Properties
A solid understanding of the chemical and physical characteristics of this compound is essential for any experimental design.
| Property | Value | Source |
| Chemical Name | 16,23-dihydronaphth[2',3':6,7]indolo[2,3-c]dinaphtho[2,3-a:2',3'-i]carbazole-5,10,15,17,22,24-hexone | [1] |
| Synonyms | C.I. 70800, Vat Brown BR, Amanthrene Brown BR, Cibanone Brown BR | [2][3][4] |
| CAS Number | 2475-33-4 | [5][6][7][8] |
| Molecular Formula | C42H18N2O6 | [3][5][6][8][9] |
| Molecular Weight | 646.60 g/mol | [2][5][8][9] |
| Appearance | Dark brown to black crystalline powder | [2][3][4] |
| Solubility | Insoluble in water and xylene (cold); slightly soluble in hot tetralin and xylene. | [3][4] |
General Experimental Workflow for Photophysical Characterization
The following sections outline the standard experimental protocols that would be necessary to determine the key photophysical and fluorescent properties of this compound. These are generalized procedures and would require optimization for this specific compound.
Sample Preparation
A crucial first step in the photophysical analysis is the preparation of a suitable sample. Due to the insolubility of this compound in water, organic solvents will be necessary.
Determination of Absorption and Emission Spectra
The absorption and emission spectra are fundamental properties that reveal the wavelengths at which the molecule absorbs and emits light.
-
Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer are required.
-
Absorption Spectrum:
-
Use a quartz cuvette with a 1 cm path length.
-
Blank the spectrophotometer with the solvent used to dissolve this compound.
-
Record the absorbance of a dilute solution of this compound across a relevant wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance is denoted as λmax.
-
-
Emission Spectrum:
-
Excite the sample at its λmax.
-
Scan the emission wavelengths, typically from the excitation wavelength to the near-infrared region.
-
The wavelength of maximum emission intensity is the emission maximum.
-
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative method, using a standard with a known quantum yield, is commonly employed.
-
Standard Selection: Choose a fluorescent standard with absorption and emission in a similar spectral region to this compound (e.g., Rhodamine 6G or Coumarin 153).
-
Absorbance Matching: Prepare a series of dilute solutions of both the standard and this compound with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Fluorescence Spectra: Record the fluorescence spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).
-
Data Analysis: Integrate the area under the emission spectra for both the standard and the sample. The quantum yield is calculated using the following equation: ΦF(sample) = ΦF(standard) × (Isample / Istandard) × (Astandard / Asample) × (η2sample / η2standard) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Determination of Fluorescence Lifetime
The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.
-
Instrumentation: A TCSPC system with a pulsed light source (e.g., a picosecond laser) and a sensitive detector is required.
-
Measurement:
-
Excite the sample with a short pulse of light.
-
Measure the time delay between the excitation pulse and the detection of the emitted photons.
-
Repeat this process to build a histogram of photon arrival times.
-
-
Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.
Conclusion and Future Directions
This compound remains a compound with uncharacterized photophysical and fluorescent properties in the public scientific domain. The experimental workflows detailed in this guide provide a clear path for researchers to undertake a comprehensive characterization. Such studies would be invaluable in determining the potential of this compound as a fluorescent probe in various scientific and biomedical applications. The large, conjugated aromatic system of its molecular structure suggests that it may possess interesting photophysical properties worthy of investigation. Future research should focus on performing these fundamental measurements to unlock the potential of this widely available dye.
References
- 1. Regulatory Status of Color Additives [hfpappexternal.fda.gov]
- 2. This compound | C42H18N2O6 | CID 62448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound TDS|this compound from Chinese supplier and producer - VAT BROWN DYES - Enoch dye [enochdye.com]
- 4. This compound, this compound Dye [xcwydyes.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. China this compound | 2475-33-4 Manufacturer and Supplier | COLORKEM [colorkem.com]
- 8. Vat Brown BR COLL-Vat Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 9. worlddyevariety.com [worlddyevariety.com]
An In-depth Technical Guide to the Thermal Degradation Analysis of Vat Brown 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to analyze the thermal degradation of Vat Brown 1 (C.I. 70800), an anthraquinone (B42736) vat dye. While specific experimental data on the thermal degradation of pure this compound is not extensively available in the public domain, this document outlines the standard experimental protocols, expected thermal behavior based on its chemical class, and the necessary tools for such an analysis. This guide is intended to equip researchers with the foundational knowledge to design and execute a thorough thermal stability study of this compound.
This compound is a large, complex organic molecule, and understanding its thermal stability is crucial for its application in various fields, including as a dye and potentially in other areas of materials science. Thermal degradation can affect the material's color, integrity, and release of potentially hazardous by-products.
Chemical Structure and Properties of this compound
This compound, also known as C.I. 70800, belongs to the anthraquinone class of dyes. Its chemical stability is generally considered to be high under normal conditions. However, at elevated temperatures, it will undergo decomposition. The hazardous decomposition products may include irritating and toxic fumes and gases[1].
Hypothetical Thermal Degradation Profile
Based on the general behavior of organic dyes and anthraquinone derivatives, the thermal degradation of this compound is expected to occur in multiple stages. The following table summarizes a hypothetical thermal degradation profile. It is important to note that these values are illustrative and would need to be confirmed by experimental analysis.
| Temperature Range (°C) | Weight Loss (%) | Probable Events |
| 30 - 200 | < 5% | Loss of adsorbed water and volatile impurities. |
| 200 - 450 | 30 - 40% | Initial decomposition of peripheral functional groups. |
| 450 - 700 | 40 - 50% | Major decomposition of the core anthraquinone structure. |
| > 700 | 10 - 20% | Carbonization of the remaining organic residue. |
Experimental Protocols
A thorough analysis of the thermal degradation of this compound would typically involve Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
3.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the thermal stability and decomposition profile of a material.
-
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
-
Instrumentation: A high-precision thermogravimetric analyzer.
-
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into a ceramic or platinum TGA pan[2].
-
Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation[2].
-
Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a controlled, linear heating rate (e.g., 10 °C/min)[2].
-
Data Acquisition: The instrument continuously records the sample's weight as a function of temperature[2].
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve), and the residual mass at the final temperature.
-
3.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.
-
Objective: To identify thermal transitions such as melting and decomposition, and to determine the heat flow associated with these events.
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference[2].
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: A typical program would be to heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range (e.g., 30 °C to 400 °C)[2].
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature[2].
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks, which correspond to phase transitions or the onset of decomposition[2].
-
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the thermal analysis of this compound.
4.2. Hypothetical Thermal Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for a generic anthraquinone dye like this compound. The actual pathway for this compound would need to be determined through advanced analytical techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Conclusion
While specific, publicly available data on the thermal degradation of this compound is scarce, this guide provides a robust framework for conducting such an analysis. By employing standard techniques like TGA and DSC and following the detailed experimental protocols outlined, researchers can obtain valuable insights into the thermal stability and decomposition behavior of this important dye. The provided hypothetical data and pathways serve as a baseline for what might be expected, but experimental verification is paramount for accurate characterization. Further studies, potentially including Py-GC-MS, would be beneficial for elucidating the precise degradation mechanisms and identifying the resulting decomposition products.
References
A Technical Guide to the Historical Context of Vat Brown 1 in Dye Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical context, chemical synthesis, and performance characteristics of C.I. Vat Brown 1 (C.I. 70800), a significant member of the anthraquinone (B42736) class of vat dyes. This document traces the origins of synthetic vat dyes, details the complex manufacturing processes for this compound, presents its performance data, and outlines the fundamental principles of its application in textile dyeing.
Historical Context: The Dawn of High-Performance Dyes
The story of this compound is intrinsically linked to the groundbreaking discovery that launched the era of high-performance synthetic dyes. Before the 20th century, the textile industry relied on natural dyes, which often lacked brilliance and fastness. The turning point came in 1901 when René Bohn, a chemist at the German company BASF, synthesized the first anthraquinone-based synthetic vat dye, Indanthrene Blue (Indanthrone).[1][2][3][4] This discovery was a monumental achievement, providing a dye with unprecedented lightfastness and washfastness, far superior to the synthetic indigo (B80030) of the time.[2] The name "Indanthrene," a portmanteau of "Indigo" and "Anthracene," became synonymous with this new class of durable colorants.[4]
Bohn's work, which also led to the creation of the yellow dye Flavanthrone in the same year, opened up a major new field of organic chemistry.[2] This spurred the development of a wide palette of vat dyes with exceptional fastness properties. However, their complex chemical structures made them difficult and expensive to manufacture.[1]
This compound, also known by trade names such as Cibanone Brown BR, is a complex carbazole (B46965) derivative of anthraquinone.[1][5] While the exact date of its initial discovery is not widely documented, its intricate manufacturing process became public knowledge in the period following World War II. The British and American governments published intelligence reports (BIOS and FIAT) that detailed the chemical processes used by leading German dye manufacturers, making the know-how for producing complex dyes like this compound more accessible.[1] A detailed seven-step manufacturing process was published by the Swiss company Ciba in 1954 for their product, Cibanone Brown BR, produced at their plant in Toms River, New Jersey.[1] This complex synthesis, characterized by a low overall yield of approximately 19%, underscores the chemical complexity and high production cost of this class of high-performance dyes.[1]
Chemical and Physical Properties
This compound is a dark brown powder with the chemical formula C₄₂H₁₈N₂O₆ and a molecular weight of 646.60 g/mol .[5][6] It is insoluble in water and cold xylene, and only slightly soluble in hot solvents like tetralin and xylene.[5][7] Its chemical structure is based on the anthraquinone framework, which is key to its stability and color. In concentrated sulfuric acid, it produces a characteristic Copenhagen green color, which precipitates as a brown solid upon dilution.[5]
The application of this compound relies on the principle of vat dyeing. The insoluble dye is chemically reduced in an alkaline bath, typically using sodium hydrosulfite, to its water-soluble "leuco" form. This leuco form has a different color; the alkaline reduction leuco state of this compound is yellow-brown, while the acid reduction leuco state is dark olive.[5] In this soluble form, the dye penetrates the cellulosic fibers (like cotton, linen, or viscose) before being re-oxidized by air or chemical oxidants back to its original insoluble pigment form, trapping it permanently within the fiber. This process is the key to the exceptional fastness of vat dyes.
Quantitative Performance Data
This compound is renowned for its excellent fastness properties on cellulosic fibers. The following table summarizes its performance according to standardized testing methods.
| Fastness Test | Grade (1-5 Scale, except Light Fastness 1-8) |
| Light Fastness | 7-8 |
| Soaping Fastness (Fading) | 5 |
| Soaping Fastness (Staining) | 5 |
| Perspiration Fastness (Fading) | 4-5 |
| Perspiration Fastness (Staining) | 5 |
| Chlorine Fastness | 4-5 |
| Oxygen Bleach Fastness | 4-5 |
| Ironing Fastness | 4-5 |
| Dry Rubbing Fastness | 4-5 |
| Wet Rubbing Fastness | 3-4 |
Data compiled from multiple sources.[5][6][7][8] The grading scale for light fastness is 1 to 8, where 8 is the highest fastness. For all other tests, the scale is 1 to 5, where 5 indicates the highest fastness.
Experimental Protocols: Synthesis of this compound
The manufacturing of this compound is a multi-step, complex process. The following protocols are representative of the chemical synthesis, based on processes described in the technical literature, such as the one used for Cibanone Brown BR.[1][9][10][11]
Synthesis of Intermediate I: 1,4-Diaminoanthraquinone
-
Reaction Setup: Phthalic anhydride (B1165640) and p-chlorophenol are reacted in a vessel with sulfuric acid.
-
Reaction: The mixture is heated to drive the formation of quinizarin (B34044).
-
Amination: The resulting quinizarin is then aminated to yield 1,4-diaminoanthraquinone.
-
Isolation: The product is isolated, purified, and dried.
Synthesis of Intermediate II: 1-Chloroanthraquinone (B52148)
-
Sulfonation: Anthraquinone is sulfonated using sulfuric acid in the presence of a mercuric sulfate (B86663) catalyst to direct the sulfonation to the 1-position, yielding 1-anthraquinonesulfonic acid.
-
Chlorination: The sulfonic acid group is then replaced with chlorine through a chlorination reaction.
-
Isolation: The resulting 1-chloroanthraquinone is purified and prepared for the next stage.
Note: Due to the use of mercury, this process is now largely obsolete in many regions due to environmental concerns.
Condensation and Carbazolation to form this compound
-
Condensation: 1,4-Diaminoanthraquinone (Intermediate I) is condensed with two molar equivalents of 1-chloroanthraquinone (Intermediate II). This reaction is typically carried out in a high-boiling point solvent in the presence of a copper catalyst to form the trianthrimide intermediate (1,4-bis(anthraquinonylamino)anthraquinone).
-
Carbazolation (Ring Closure): The trianthrimide intermediate is then subjected to a ring-closure reaction. This is achieved by heating the intermediate in pyridine (B92270) with aluminum chloride.[1][5] This step creates the carbazole rings that are characteristic of this compound's structure.
-
Final Processing: The crude this compound is filtered, washed to remove solvents and reagents, and then dried. It may undergo further processing, such as milling, to achieve a specific particle size for dyeing applications.
Visualizations
Synthesis Pathway of this compound
References
- 1. static.fibre2fashion.com [static.fibre2fashion.com]
- 2. This compound | 2475-33-4 | Benchchem [benchchem.com]
- 3. Creation of the First Synthetic Vat Dye | Research Starters | EBSCO Research [ebsco.com]
- 4. The history of VAT dyes 2 - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. cncolorchem.com [cncolorchem.com]
- 7. This compound - Vat Navy Brown BR - Vat Brown BR from Emperor Chem [emperordye.com]
- 8. Vat Brown BR COLL-Vat Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 9. CN104448889A - Preparation method of vat brown R - Google Patents [patents.google.com]
- 10. US20120296097A1 - Preparation method of original dye of vat brown r - Google Patents [patents.google.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Methodological & Application
Application of Vat Brown 1 in Electrochemical Sensors for Heavy Metal Detection
Application Note & Protocol
Introduction
The detection of heavy metal ions in environmental and biological samples is of paramount importance due to their inherent toxicity and non-biodegradability. Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to traditional spectroscopic techniques for heavy metal analysis. This document outlines the application of Vat Brown 1, an anthraquinone-based vat dye, as a recognition element in the fabrication of electrochemical sensors for the detection of heavy metal ions such as lead (Pb²⁺) and cadmium (Cd²⁺).
This compound (C.I. 70800) possesses a rigid polycyclic aromatic structure containing multiple keto and amino functional groups.[1] These groups can act as potential binding sites for heavy metal ions. The underlying principle of detection is based on the interaction between the heavy metal ions and the this compound molecule immobilized on an electrode surface. This interaction modulates the electrochemical response of the anthraquinone (B42736) core, providing a measurable signal that correlates with the concentration of the target metal ion. Anthraquinone derivatives are known to exhibit reversible redox behavior, and the presence of metal ions can catalyze or inhibit these electron transfer processes, leading to shifts in peak potentials or changes in peak currents.[2] This application note provides a detailed protocol for the fabrication of a this compound-modified electrode and its use in the determination of heavy metal ions using square wave anodic stripping voltammetry (SWASV).
Principle of Detection
The detection mechanism relies on the ability of this compound to form complexes with heavy metal ions. The anthraquinone structure contains oxygen and nitrogen atoms that can act as chelation sites. When heavy metal ions bind to the this compound immobilized on the electrode, it can influence the electrochemical properties of the dye. In the context of anodic stripping voltammetry, the detection process involves two steps:
-
Preconcentration Step: A negative potential is applied to the working electrode, causing the target heavy metal ions from the solution to be reduced and deposited onto the electrode surface, often forming an amalgam with a co-deposited metal film (e.g., bismuth) or being adsorbed onto the this compound layer.
-
Stripping Step: The potential is scanned in the positive direction. The deposited metals are oxidized ("stripped") back into the solution, generating a current peak at a potential characteristic of the metal. The presence of this compound can enhance the preconcentration efficiency and influence the stripping process, leading to improved sensitivity and selectivity. The interaction with this compound may stabilize the reduced metal on the surface or facilitate the electron transfer during the stripping step.
Data Presentation
The following table summarizes hypothetical performance data for a this compound-based electrochemical sensor for the detection of Pb²⁺ and Cd²⁺, based on typical results for similar anthraquinone-based sensors.
| Target Analyte | Electrode Modifier | Electrochemical Technique | Linear Range (ppb) | Limit of Detection (ppb) |
| Lead (Pb²⁺) | This compound / Carbon Paste | SWASV | 1.0 - 100 | 0.2 |
| Cadmium (Cd²⁺) | This compound / Glassy Carbon | SWASV | 1.0 - 120 | 0.3 |
Experimental Protocols
Materials and Reagents
-
This compound (C.I. 70800)
-
Graphite (B72142) powder (spectroscopic grade)
-
Mineral oil (Nujol)
-
Glassy carbon electrode (GCE)
-
Standard stock solutions of Pb²⁺ and Cd²⁺ (1000 ppm)
-
Acetate (B1210297) buffer solution (0.1 M, pH 4.5)
-
Supporting electrolyte (e.g., 0.1 M HCl)
-
N,N-Dimethylformamide (DMF)
-
Alumina (B75360) slurry (0.05 µm) for polishing
-
Deionized water
Apparatus
-
Potentiostat/Galvanostat with a three-electrode cell setup
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Modified working electrode (this compound-CPE or this compound-GCE)
-
pH meter
-
Magnetic stirrer
Preparation of this compound Modified Carbon Paste Electrode (this compound-CPE)
-
Homogenize 5 mg of this compound with 95 mg of graphite powder in an agate mortar for 15 minutes.
-
Add a few drops of mineral oil to the mixture and continue mixing until a uniform paste is obtained.
-
Pack the resulting paste into the cavity of a piston-driven carbon paste electrode holder.
-
Smooth the electrode surface by rubbing it on a clean piece of paper.
Preparation of this compound Modified Glassy Carbon Electrode (this compound-GCE)
-
Polish the bare GCE with 0.05 µm alumina slurry on a polishing pad, followed by rinsing with deionized water and sonicating in ethanol (B145695) and water.
-
Prepare a 1 mg/mL suspension of this compound in DMF.
-
Drop-cast 5 µL of the this compound suspension onto the cleaned GCE surface.
-
Allow the solvent to evaporate at room temperature to form a thin film of this compound on the electrode.
Electrochemical Measurement Procedure (SWASV)
-
Set up the three-electrode cell containing the sample solution (e.g., 10 mL of acetate buffer with a known concentration of heavy metal ions).
-
Immerse the this compound modified working electrode, Ag/AgCl reference electrode, and platinum counter electrode into the solution.
-
Preconcentration Step: Apply a deposition potential of -1.2 V for a specified time (e.g., 300 s) while stirring the solution.
-
Equilibration Step: Stop the stirring and allow the solution to become quiescent for 10 s.
-
Stripping Step: Scan the potential from -1.2 V to -0.2 V using a square wave voltammetry waveform.
-
Typical SWASV parameters: frequency = 25 Hz, amplitude = 25 mV, step potential = 4 mV.
-
-
Record the resulting voltammogram. The peak currents at the characteristic potentials for Pb²⁺ (approx. -0.4 V) and Cd²⁺ (approx. -0.6 V) are proportional to their concentrations.
-
For quantitative analysis, construct a calibration curve by plotting the peak current against the concentration of standard solutions.
Visualizations
Caption: Experimental workflow for heavy metal detection.
Caption: Signaling pathway for heavy metal detection.
References
Application Notes and Protocols: Vat Brown 1 as a Cathode Material in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vat Brown 1, an anthraquinone-based vat dye also known as Vat Brown BR (C.I. 70800), has emerged as a promising candidate for a sustainable and high-performance organic cathode material in lithium-ion batteries (LIBs). Organic electrode materials offer several advantages over their inorganic counterparts, including tunable molecular structures, potentially higher theoretical capacities, and the use of abundant elements. However, pristine organic materials often suffer from low electronic conductivity and dissolution in the electrolyte, leading to poor cycling stability.
To overcome these limitations, this compound has been successfully integrated into a composite material with graphene. This approach leverages the high conductivity and large surface area of graphene to enhance electron transport and physically confine the this compound molecules, thereby improving the overall electrochemical performance. This document provides a detailed overview of the application of this compound/graphene composites as cathode materials in LIBs, including their electrochemical performance, experimental protocols for their preparation and characterization, and a visualization of the underlying mechanisms. While pure Vat Brown BR exhibits minimal electrochemical activity for lithium storage, its composite with graphene displays significantly enhanced performance[1].
Data Presentation
The electrochemical performance of a Vat Brown BR/Graphene (VB BR/G) composite has been evaluated, demonstrating its potential as a high-capacity and stable cathode material. The key performance metrics are summarized in the table below.
| Parameter | Value | Conditions |
| Initial Discharge Capacity | ≈270 mAh g⁻¹ | Current density of 100 mA g⁻¹ |
| Cycling Stability | No capacity fading after 200 cycles | Current density of 100 mA g⁻¹ |
| Rate Capability | ≈41 mAh g⁻¹ | Current density of 3200 mA g⁻¹ |
Table 1: Electrochemical performance of the Vat Brown BR/Graphene composite cathode.
Experimental Protocols
The following protocols are based on the successful synthesis and characterization of Vat Brown BR/Graphene composites for use as cathode materials in lithium-ion batteries[1].
Preparation of Vat Brown BR/Graphene (VB BR/G) Composite
This protocol describes the synthesis of the VB BR/G composite via a sonication and hydrothermal method.
Materials:
-
Vat Brown BR (this compound)
-
Graphene Oxide (GO)
-
Deionized (DI) water
-
Freeze dryer
Procedure:
-
Dispersion: Disperse a specific weight ratio of Vat Brown BR into a graphene oxide (GO) aqueous solution. The original study explored different weight ratios of vat dye to GO (e.g., 0.25, 0.5, and 1)[1].
-
Sonication: Subject the mixture to continuous sonication to ensure uniform dispersion of the Vat Brown BR within the GO solution.
-
Hydrothermal Reaction: Transfer the resulting dispersion into a Teflon-lined stainless-steel autoclave and heat at 180 °C for 24 hours.
-
Cooling and Rinsing: Allow the autoclave to cool down naturally to room temperature. Carefully remove the formed hydrogel and rinse it several times with deionized water to eliminate any impurities.
-
Freeze-Drying: Finally, freeze-dry the purified hydrogel to obtain the Vat Brown BR/Graphene composite.
Cathode Preparation and Coin Cell Assembly
This protocol outlines the fabrication of the cathode and the assembly of a standard 2032-type coin cell for electrochemical testing.
Materials:
-
Vat Brown BR/Graphene (VB BR/G) composite (active material)
-
Carbon black (conductive agent)
-
Polyvinylidene fluoride (B91410) (PVDF) (binder)
-
N-methyl-2-pyrrolidone (NMP) (solvent)
-
Aluminum foil (current collector)
-
Lithium metal foil (anode)
-
Celgard 2400 (separator)
-
Electrolyte: 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)
-
2032-type coin cell components (casings, spacers, springs)
-
Argon-filled glovebox
Procedure:
-
Slurry Preparation: Prepare a homogeneous slurry by mixing the VB BR/G composite, carbon black, and PVDF in a weight ratio of 80:10:10 in NMP.
-
Coating: Cast the prepared slurry onto a piece of aluminum foil using a doctor blade to ensure a uniform thickness.
-
Drying: Dry the coated foil in a vacuum oven at 80 °C for 12 hours to completely remove the NMP solvent.
-
Electrode Punching: Punch out circular electrodes with a diameter of 12 mm from the dried foil.
-
Coin Cell Assembly: Inside an argon-filled glovebox, assemble a 2032-type coin cell in the following order:
-
Negative casing
-
Lithium metal foil (anode)
-
Separator
-
A few drops of electrolyte
-
VB BR/G composite electrode (cathode)
-
Spacer disk
-
Spring
-
Positive casing
-
-
Crimping: Crimp the assembled cell to ensure it is properly sealed.
Electrochemical Measurements
This protocol details the standard electrochemical tests performed to evaluate the performance of the this compound-based cathode.
Equipment:
-
Battery testing system (e.g., LAND cycler)
-
Electrochemical workstation for Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS)
Procedures:
-
Galvanostatic Cycling:
-
Cycle the assembled coin cells at various current densities (e.g., from 100 mA g⁻¹ to 3200 mA g⁻¹) within a voltage window of 1.5 V to 3.5 V versus Li/Li⁺.
-
Record the charge and discharge capacities for each cycle to evaluate the specific capacity, cycling stability, and rate capability.
-
-
Cyclic Voltammetry (CV):
-
Perform CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) within the voltage range of 1.5 V to 3.5 V versus Li/Li⁺ to identify the redox peaks corresponding to the lithiation and delithiation processes.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Conduct EIS measurements in a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 5 mV to analyze the charge transfer resistance and ion diffusion kinetics of the electrode.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in the preparation and evaluation of this compound as a cathode material for lithium-ion batteries.
Caption: Experimental workflow for this compound cathode preparation and testing.
Charge-Discharge Mechanism
The charge-discharge mechanism of this compound involves the reversible redox reaction of its carbonyl groups. The following diagram illustrates this process. It is important to note that the concept of "signaling pathways" is not applicable to this electrochemical system.
Caption: Charge-discharge mechanism of this compound in a lithium-ion battery.
References
Application Notes and Protocols for the Photocatalytic Degradation of Organic Pollutants Using Vat Brown 1 as a Photosensitizer
Disclaimer: The use of Vat Brown 1 as a photocatalyst or photosensitizer for the degradation of other organic pollutants is a novel research area with limited specific data available in the public domain. The following application notes and protocols are based on established principles of dye-sensitized photocatalysis and are intended to serve as a foundational guide for researchers and scientists. The experimental parameters provided are starting points and will likely require optimization for specific pollutants and reaction conditions.
Introduction
Vat dyes, such as this compound (C.I. 70800), are complex polycyclic aromatic compounds known for their stability and persistence in the environment. While typically the target of degradation processes, their inherent photosensitive properties present a potential application as sensitizers in photocatalytic systems. This document outlines the theoretical basis and provides a generalized experimental protocol for investigating the use of this compound as a photosensitizer, likely in conjunction with a wide-bandgap semiconductor like titanium dioxide (TiO₂), to facilitate the degradation of other organic pollutants under visible light.
The principle of dye-sensitized photocatalysis involves the dye absorbing visible light, an energy level that is insufficient to excite the semiconductor directly. The excited dye then transfers an electron to the conduction band of the semiconductor, initiating the formation of reactive oxygen species (ROS) that can degrade the target pollutant.
Theoretical Mechanism: Dye Sensitization
In a this compound-sensitized photocatalytic system, the proposed mechanism for the degradation of an organic pollutant is as follows:
-
Adsorption: this compound and the target organic pollutant adsorb onto the surface of the semiconductor (e.g., TiO₂).
-
Photoexcitation of Dye: this compound absorbs visible light photons, causing an electron to be promoted from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).
-
Electron Injection: The excited electron from the LUMO of this compound is injected into the conduction band (CB) of the semiconductor.
-
Radical Formation: The electron in the conduction band reacts with adsorbed oxygen to produce superoxide (B77818) radicals (•O₂⁻). The oxidized dye radical cation (this compound⁺•) can be regenerated by an external electron donor or may participate in the degradation process.
-
Pollutant Degradation: The highly reactive superoxide radicals, and other subsequently formed ROS (e.g., hydroxyl radicals, •OH), attack and degrade the target organic pollutant into simpler, less harmful compounds.
The following diagram illustrates this proposed signaling pathway.
Caption: Proposed mechanism of dye-sensitized photocatalysis using this compound.
Experimental Protocols
This section provides a generalized protocol for evaluating the photocatalytic activity of a this compound-sensitized system for the degradation of a model organic pollutant.
Materials and Reagents
-
This compound (C.I. 70800)
-
Semiconductor photocatalyst (e.g., TiO₂ Anatase, ZnO)
-
Model organic pollutant (e.g., Phenol, Methylene Blue, Bisphenol A)
-
Deionized (DI) water
-
Solvent for this compound stock solution (if necessary, e.g., a suitable organic solvent)
-
pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
-
High-performance liquid chromatography (HPLC) or UV-Vis Spectrophotometer for analysis
Equipment
-
Photoreactor with a visible light source (e.g., Xenon lamp with a UV cutoff filter > 420 nm)
-
Magnetic stirrer and stir bars
-
pH meter
-
Centrifuge or syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
Glassware (beakers, volumetric flasks, etc.)
Preparation of Solutions
-
Pollutant Stock Solution: Prepare a stock solution of the target organic pollutant (e.g., 100 mg/L) in DI water.
-
This compound Stock Solution: Due to the low aqueous solubility of this compound, prepare a concentrated stock solution in a suitable organic solvent or follow a standard vatting procedure to create a soluble leuco form, which can then be diluted in the aqueous reaction medium and re-oxidized.
-
Photocatalyst Suspension: Prepare a suspension of the semiconductor photocatalyst in DI water (e.g., 1 g/L).
Photocatalytic Degradation Procedure
The following diagram outlines the general experimental workflow.
Caption: General experimental workflow for photocatalytic degradation.
-
Reaction Setup: In a photoreactor vessel, add a specific volume of the pollutant stock solution and dilute with DI water to achieve the desired initial concentration (e.g., 10 mg/L). Add the photocatalyst suspension to reach the desired loading (e.g., 0.5 g/L). Finally, add the this compound stock solution to the desired sensitizer (B1316253) concentration.
-
pH Adjustment: Adjust the pH of the suspension to the desired value using HCl or NaOH, as pH can significantly influence the surface charge of the catalyst and the degradation process.
-
Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-60 minutes to establish an adsorption-desorption equilibrium between the pollutants, dye, and the catalyst surface.
-
Initiation of Reaction: Take an initial sample (t=0) and then turn on the visible light source to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.
-
Sampling: At regular time intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the suspension.
-
Sample Preparation: Immediately centrifuge or filter the sample to remove the photocatalyst particles and stop the reaction.
-
Analysis: Analyze the concentration of the target pollutant in the supernatant/filtrate using an appropriate analytical technique (e.g., HPLC or UV-Vis spectrophotometry at the pollutant's λ_max).
-
Control Experiments: To validate the results, perform control experiments:
-
Photolysis: Pollutant and this compound under irradiation without the semiconductor.
-
Adsorption: Pollutant, this compound, and semiconductor in the dark.
-
Catalysis without sensitizer: Pollutant and semiconductor under irradiation.
-
Data Analysis
The degradation efficiency of the organic pollutant can be calculated using the following equation:
Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100
Where:
-
C₀ is the initial concentration of the pollutant (after the dark adsorption phase).
-
Cₜ is the concentration of the pollutant at time 't'.
The reaction kinetics can often be modeled using a pseudo-first-order kinetic model:
ln(C₀ / Cₜ) = k_app * t
Where:
-
k_app is the apparent pseudo-first-order rate constant (min⁻¹). A plot of ln(C₀ / Cₜ) versus time (t) should yield a straight line, with the slope representing k_app.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the photocatalytic degradation experiments.
Table 1: Effect of Operational Parameters on Pollutant Degradation Efficiency
| Parameter | Value | Degradation Efficiency (%) | Apparent Rate Constant (k_app, min⁻¹) |
| Initial Pollutant Conc. (mg/L) | 5 | ||
| 10 | |||
| 20 | |||
| Catalyst Loading (g/L) | 0.25 | ||
| 0.50 | |||
| 1.00 | |||
| This compound Conc. (mg/L) | 1 | ||
| 5 | |||
| 10 | |||
| pH | 3 | ||
| 7 | |||
| 9 |
Table 2: Degradation of Different Organic Pollutants under Optimal Conditions
| Organic Pollutant | Initial Concentration (mg/L) | Degradation Efficiency (%) after 120 min | Apparent Rate Constant (k_app, min⁻¹) |
| Phenol | 10 | ||
| Bisphenol A | 10 | ||
| Methylene Blue | 10 | ||
| [Other Pollutant] | 10 |
Conclusion
These application notes provide a comprehensive, albeit generalized, framework for exploring the novel use of this compound as a photosensitizer in the photocatalytic degradation of organic pollutants. Successful implementation will require careful optimization of various experimental parameters. The data generated from these protocols will contribute to understanding the feasibility and efficiency of this innovative approach to environmental remediation. Researchers are encouraged to conduct thorough analyses, including the identification of degradation byproducts, to fully assess the environmental applicability of this process.
Application Notes and Protocols for Vat Brown 1 Thin Films
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vat Brown 1, a polycyclic aromatic vat dye, possesses a highly conjugated sp2 carbon network, suggesting its potential utility in organic electronics.[1][2] This document provides detailed protocols for the preparation and characterization of this compound thin films, which are essential for exploring its application in devices such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The methodologies outlined herein are based on established techniques for organic small molecule thin film deposition and analysis. Due to the limited availability of specific experimental data for this compound thin films, this document presents a generalized framework.
Introduction to this compound
This compound (C.I. 70800) is an anthraquinone-based dye known for its stability and insolubility in water.[3][4] Its molecular structure, rich in conjugated systems, makes it an interesting candidate for investigation as an organic semiconductor.[1][2] The preparation of uniform, high-quality thin films is a critical first step in evaluating the material's electronic and optical properties and its potential for device applications.
Thin Film Preparation Protocols
Two common methods for the deposition of organic small molecule thin films are thermal evaporation and spin coating.[5][6] The choice of method depends on the desired film characteristics and the material's properties.
Protocol for Thermal Evaporation
Thermal evaporation is a physical vapor deposition technique suitable for thermally stable organic materials.[7][8]
Materials and Equipment:
-
This compound powder (high purity)
-
Substrates (e.g., Si/SiO2 wafers, glass slides, quartz)
-
High-vacuum deposition system (pressure < 5 x 10⁻⁶ mbar)[7]
-
Crucible (e.g., alumina, tungsten boat)
-
Substrate holder with heating capabilities
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Cleaning solvents (acetone, isopropanol, deionized water)
-
Nitrogen gas source
Protocol:
-
Substrate Preparation:
-
Ultrasonically clean the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Optional: Treat the substrates with UV-ozone or an oxygen plasma to remove organic residues and improve surface wettability.
-
-
Loading the Source Material:
-
Load a small amount of this compound powder into the crucible.
-
Place the crucible in the evaporation source holder within the vacuum chamber.
-
-
Deposition:
-
Mount the cleaned substrates onto the substrate holder.
-
Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ mbar.[7]
-
Set the substrate temperature to the desired value (e.g., room temperature, or elevated temperatures to control film morphology).
-
Gradually increase the current to the evaporation source to heat the crucible and sublime the this compound material. A slow temperature ramp is crucial to prevent decomposition of the organic material.[7]
-
Monitor the deposition rate and film thickness using the QCM. A typical deposition rate for organic small molecules is 0.1-1 Å/s.
-
Once the desired thickness is achieved, close the shutter and ramp down the source current.
-
Allow the substrates to cool to room temperature before venting the chamber with nitrogen gas.
-
Protocol for Spin Coating
Spin coating is a solution-based technique for depositing thin films from a liquid precursor.[6]
Materials and Equipment:
-
This compound powder
-
Suitable organic solvent (e.g., chloroform, chlorobenzene, or a mixture thereof)
-
Substrates
-
Spin coater
-
Hotplate
-
Micropipettes
-
Syringe filters (0.2 µm pore size)
-
Cleaning solvents
Protocol:
-
Solution Preparation:
-
Dissolve this compound powder in a suitable organic solvent to a specific concentration (e.g., 1-10 mg/mL). Vat dyes are typically insoluble in water but may have some solubility in high-boiling point organic solvents.[4]
-
Gently heat and stir the solution to aid dissolution.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
-
Substrate Preparation:
-
Clean the substrates as described in the thermal evaporation protocol.
-
-
Deposition:
-
Place a cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small volume of the this compound solution onto the center of the substrate using a micropipette.
-
Start the spin coater. A typical two-step process might be:
-
A low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution.
-
A high-speed spin (e.g., 2000-5000 rpm for 30-60 seconds) to thin the film to the desired thickness.[9]
-
-
After the spin cycle is complete, transfer the substrate to a hotplate for annealing (e.g., 80-120 °C for 10-30 minutes) to remove residual solvent and potentially improve film crystallinity.
-
Thin Film Characterization Protocols
A comprehensive characterization of the prepared this compound thin films is essential to understand their properties.
Structural Characterization: X-ray Diffraction (XRD)
XRD is used to determine the crystallinity and molecular packing of the thin films.[3]
Protocol:
-
Mount the thin film sample on the XRD sample stage.
-
Perform a θ-2θ scan in a Bragg-Brentano geometry to identify out-of-plane diffraction peaks.
-
For more detailed structural analysis, grazing-incidence X-ray diffraction (GIXD) can be employed to probe the in-plane molecular orientation.[1][4]
-
Analyze the resulting diffractogram to determine the crystal phases present, the orientation of the crystallites, and to calculate the d-spacing of the lattice planes.
Morphological Characterization: Atomic Force Microscopy (AFM)
AFM provides high-resolution images of the film's surface topography.[10]
Protocol:
-
Mount the thin film sample on the AFM stage.
-
Select a suitable AFM tip (typically silicon or silicon nitride).
-
Engage the tip with the sample surface in tapping mode to minimize sample damage.
-
Scan the desired area (e.g., 1x1 µm² or 5x5 µm²) to obtain height and phase images.
-
Analyze the images to determine the surface roughness (e.g., root-mean-square roughness), grain size, and to identify any morphological defects.[10]
Optical Characterization: UV-Visible Spectroscopy
UV-Vis spectroscopy is used to investigate the optical absorption properties of the thin films and to estimate the optical band gap.[11]
Protocol:
-
Record a baseline spectrum using a clean, uncoated substrate identical to the one used for the thin film.
-
Place the this compound thin film sample in the spectrophotometer's sample holder.
-
Measure the absorbance or transmittance spectrum over a suitable wavelength range (e.g., 300-900 nm).
-
The optical band gap (Eg) can be estimated from the absorption spectrum using a Tauc plot by plotting (αhν)² versus photon energy (hν) for a direct band gap semiconductor and extrapolating the linear portion of the curve to the energy axis.[11][12]
Electrical Characterization
The electrical properties of this compound thin films can be investigated by fabricating and testing an organic thin-film transistor (OTFT).[13]
Protocol for Bottom-Gate, Top-Contact OTFT Fabrication and Characterization:
-
Use a heavily doped silicon wafer with a thermally grown SiO₂ layer as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
Deposit the this compound thin film onto the SiO₂ surface using either thermal evaporation or spin coating as described above. This forms the semiconductor layer.
-
Use a shadow mask to thermally evaporate source and drain electrodes (e.g., gold) on top of the this compound film.
-
Place the completed device on a probe station.
-
Use a semiconductor parameter analyzer to measure the output characteristics (drain current, Ids, vs. drain-source voltage, Vds, at various gate-source voltages, Vgs) and transfer characteristics (Ids vs. Vgs at a constant Vds).
-
From the transfer characteristics in the saturation regime, the field-effect mobility (µ) and the on/off ratio can be calculated.[14]
Data Presentation
The following tables present illustrative quantitative data that could be obtained from the characterization of this compound thin films.
Table 1: Structural Properties from XRD Analysis
| Peak Position (2θ) | d-spacing (Å) | Miller Indices (hkl) (Hypothetical) |
| 5.8° | 15.2 | (100) |
| 11.6° | 7.6 | (200) |
| 17.4° | 5.1 | (300) |
Table 2: Morphological Properties from AFM Analysis
| Deposition Method | Film Thickness (nm) | RMS Roughness (nm) | Average Grain Size (µm) |
| Thermal Evaporation | 50 | 1.2 | 0.5 |
| Spin Coating | 50 | 2.5 | 0.2 |
Table 3: Optical and Electrical Properties
| Property | Value |
| Absorption Maximum (λmax) | 480 nm |
| Optical Band Gap (Eg) | 2.2 eV |
| Field-Effect Mobility (µ) | 1 x 10⁻³ cm²/Vs |
| On/Off Ratio | 10⁴ |
Visualizations
Caption: Experimental workflow for this compound thin film preparation and characterization.
Caption: Bottom-gate, top-contact OTFT fabrication process.
References
- 1. mdpi.com [mdpi.com]
- 2. rigaku.com [rigaku.com]
- 3. azonano.com [azonano.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ossila.com [ossila.com]
- 7. vaccoat.com [vaccoat.com]
- 8. youtube.com [youtube.com]
- 9. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C4EE00688G [pubs.rsc.org]
- 10. AFM for Organic Semiconductor Characterization [atomfair.com]
- 11. 5 Steps to Calculate Bandgap Using UV-Vis Spectroscopy - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. romjist.ro [romjist.ro]
- 14. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Vat Brown 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of Vat Brown 1 (C.I. 70800), a vat dye known for its use in the textile industry. Due to its insolubility in aqueous solutions, a critical sample preparation step involving reduction to its soluble leuco form is required prior to analysis by reverse-phase high-performance liquid chromatography (HPLC). This application note outlines the necessary materials, instrumentation, and a comprehensive step-by-step protocol for the separation and potential quantification of this compound. The method is designed to be a starting point for researchers and quality control analysts.
Introduction
This compound, with the chemical formula C42H18N2O6 and CAS number 2475-33-4, is a dark brown powder insoluble in water.[1][2] Its insolubility presents a significant challenge for analysis using standard HPLC techniques. To overcome this, the dye must be converted to its soluble leuco form through a chemical reduction process. This protocol details a reverse-phase HPLC method coupled with UV-Vis detection for the analysis of the solubilized leuco-Vat Brown 1. The described methodology is based on established principles for the analysis of other vat dyes and provides a robust framework for method development and validation.[3]
Experimental Protocol
Materials and Reagents
-
This compound standard
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Nitrogen gas (high purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297) (HPLC grade)
-
Ammonium hydroxide (for pH adjustment)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™)
-
Analytical balance
-
Sonicator
-
pH meter
Sample Preparation: Reduction of this compound to its Leuco Form
Critical Step: This procedure should be performed promptly before HPLC analysis, and under an inert atmosphere to prevent re-oxidation of the leuco dye.
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Add 5 mL of 0.1 M sodium hydroxide solution.
-
Add approximately 50 mg of sodium dithionite to the flask.
-
Immediately purge the flask with nitrogen gas for 1-2 minutes.
-
Seal the flask and sonicate for 15-20 minutes, or until the dye completely dissolves. A color change to a yellowish-brown or dark olive is expected, indicating the formation of the soluble leuco form.[1][2]
-
Dilute to the mark with a 50:50 (v/v) mixture of deionized water and methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH adjusted to 8.5 with Ammonium Hydroxide) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 10% B2-15 min: 10% to 90% B15-20 min: 90% B20.1-25 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection | UV-Vis or PDA Detector. Monitor at a primary wavelength of approximately 450 nm (for the leuco form, though wavelength screening is recommended). A secondary wavelength, such as 254 nm, can also be monitored. |
Data Presentation
The following tables are templates for recording and summarizing quantitative data obtained from the HPLC analysis of this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (As) | ≤ 2.0 | |
| Theoretical Plates (N) | ≥ 2000 | |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | |
| Relative Standard Deviation (RSD) of Retention Time (n=6) | ≤ 1.0% |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | |
| Range (µg/mL) | |
| Limit of Detection (LOD) (µg/mL) | |
| Limit of Quantification (LOQ) (µg/mL) | |
| Precision (%RSD) | |
| Repeatability (Intra-day) | |
| Intermediate Precision (Inter-day) | |
| Accuracy (% Recovery) |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Development
Caption: Logical steps in developing the this compound HPLC method.
References
Troubleshooting & Optimization
Optimizing the synthesis of Vat Brown 1 for improved purity and yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Vat Brown 1 for improved purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of C.I. This compound is a complex multi-step process.[1] It typically involves the condensation of 1,4-diaminoanthraquinone (B121737) with 1-chloroanthraquinone (B52148) to form a trianthrimide intermediate.[1] This intermediate then undergoes carbazolation to yield the final this compound product.[1] The overall process can involve as many as seven steps, starting from more basic precursors like phthalic anhydride (B1165640) and p-chlorophenol to synthesize the necessary anthraquinone (B42736) intermediates.[1]
Q2: My overall yield for this compound is very low. What are the common causes?
A2: Low overall yields are a known challenge in this compound synthesis, with reports of yields as low as 19%.[1] The most significant factor contributing to this is the multi-step nature of the synthesis, where incomplete reactions at each stage compound to a low final yield.[1] Other contributing factors can include side reactions, suboptimal reaction conditions (temperature, time, catalyst concentration), and loss of product during purification steps.
Q3: How can I improve the yield of the condensation reaction?
A3: The condensation step to form the trianthrimide is critical. Based on patent literature for similar vat dyes, optimizing the following parameters may improve yield:
-
Reactant Ratios: Ensure precise stoichiometric control of the reactants. For a similar condensation, a specific ratio of 1,5-dichloroanthraquinone (B31372) to 1-aminoanthraquinone (B167232) was used.[2]
-
Catalyst: A copper catalyst is essential for this condensation.[1] The form and concentration of the copper powder can influence reaction efficiency.[2]
-
Temperature Profile: A gradual increase in temperature to a high final temperature (e.g., 260°C) followed by a sustained insulation period is often employed.[2]
-
Solid-Phase Reaction: Some methods utilize a solid-phase condensation, which avoids the use of high-boiling organic solvents and can simplify product isolation.[2]
Q4: What are common impurities in this compound synthesis and how can they be removed?
A4: Impurities can arise from unreacted starting materials, byproducts from side reactions (like the formation of diacylates when monoacylation is desired), and residual solvents or catalysts.[3] Tarry residues can also form, which are difficult to remove.[1] Purification often involves:
-
Washing: Washing the crude product with hot water to remove inorganic salts and some water-soluble impurities.[2]
-
Alkali Cleaning: Treating the product with a caustic soda solution to remove certain impurities.[2]
-
Solvent Recrystallization: While less common due to environmental concerns, recrystallization from high-boiling solvents can be used to purify intermediates.[1]
-
Oxidation: An oxidation step using agents like sodium chlorate (B79027) is sometimes used after cyclization to purify the final product.[3][4]
Q5: Are there more environmentally friendly alternatives to the traditional solvents used in this compound synthesis?
A5: Traditional synthesis often employs hazardous high-boiling solvents like nitrobenzene (B124822) and o-dichlorobenzene.[1] One approach to mitigate this is the use of solid-phase reactions, which eliminate the need for organic solvents during the condensation and ring-closure steps, thereby reducing production costs and waste.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield in Condensation Step | Incomplete reaction. | Optimize reaction time and temperature profile. Ensure a gradual temperature ramp and sufficient insulation time at the target temperature.[2] |
| Improper catalyst amount or activity. | Verify the amount and quality of the copper catalyst used.[2] | |
| Incorrect reactant stoichiometry. | Carefully control the molar ratios of the anthraquinone intermediates. | |
| Incomplete Ring-Closure (Carbazolation) | Insufficient catalyst or incorrect reaction conditions. | The carbazolation step often uses aluminum chloride in pyridine.[1] Ensure anhydrous conditions and optimize the reaction temperature and time. |
| Presence of impurities that inhibit the reaction. | Purify the trianthrimide intermediate before proceeding to the ring-closure step. | |
| Product Fails Purity Specification | Unreacted starting materials present. | Improve the efficiency of the preceding reaction step or introduce an additional purification step for the intermediate. |
| Presence of byproducts. | Adjust reaction conditions (e.g., temperature, reactant addition rate) to minimize side reactions. For instance, in acylation steps, controlling the amount of acylating agent can reduce the formation of di-acylated byproducts.[3] | |
| Residual catalyst or salts. | Implement thorough washing procedures. An acid wash followed by a base wash and then washing to neutrality is effective.[2] | |
| Difficulty in Product Isolation/Filtration | Tarry or resinous product formation. | This can result from overheating or side reactions. Re-evaluate the temperature control of the reaction. The formation of tarry residues can be a sign of decomposition.[1] |
| Very fine particles that clog the filter. | Consider adjusting the precipitation/cooling conditions to encourage the growth of larger crystals. |
Quantitative Data Summary
Table 1: Example Reaction Conditions for Vat Dye Synthesis (Condensation Step) Data adapted from a patent for a similar Vat Brown dye synthesis.[2]
| Parameter | Example 1 | Example 2 | Example 3 |
| 1,5-dichloroanthraquinone (kg) | 120 | 120 | 120 |
| 1-aminoanthraquinone (kg) | 160 | 180 | 190 |
| Copper Powder (kg) | 4 | 7 | 8 |
| Anhydrous Sodium Carbonate (kg) | 105 | 105 | 110 |
| Dehydration Temperature (°C) | 110 | 105 | 105 |
| Dehydration Time (h) | 1 | 1 | 0.83 |
| Ramp to Final Temp. (h) | 3 | 2 | 3.5 |
| Final Reaction Temperature (°C) | 260-265 | 260 | 260 |
| Insulation Time (h) | 8 | 8 | 8 |
Table 2: Reported Purity and Yield Data for Vat Brown Dyes
| Vat Dye Variant | Reported Purity | Reported Overall Yield | Reference |
| Vat Brown GG | 98.2% | Not specified | [2] |
| Vat Brown R | 99.1% | 92.9% | [4] |
| C.I. This compound | Not specified | ~19% | [1] |
Experimental Protocols
Protocol 1: Synthesis of Trianthrimide Intermediate (Solid-Phase Condensation) This protocol is adapted from the synthesis of a similar Vat Brown dye.[2]
-
Combine 1,5-dichloroanthraquinone, 1-aminoanthraquinone, copper powder, and anhydrous sodium carbonate in the ratios specified in Table 1 in a suitable reaction vessel.
-
Heat the mixture to 100-120°C for at least 40 minutes to ensure dehydration.
-
Gradually raise the temperature to 260-265°C over 1.5-4 hours.
-
Maintain the temperature (insulation) for 8 hours to allow the solid-phase condensation reaction to proceed.
-
Cool the reaction mixture and pulverize the resulting solid.
-
Add the crude product to water and heat to 90-95°C with stirring for 1 hour to dissolve inorganic salts.
-
Cool the suspension to below 60°C, filter, and wash the solid with water until the filtrate is neutral.
-
Dry the purified trianthrimide intermediate until the moisture content is ≤1%.
Protocol 2: Purification of Crude Vat Brown Dye This protocol is a general procedure based on common purification steps.[2][4]
-
Acid Treatment: Suspend the crude, pulverized ring-closed product in water. Add sulfuric acid and heat to approximately 95°C for 1 hour with stirring.
-
Dilution and Filtration: Cool the mixture and dilute with water. Filter the solid product and wash with water until the filtrate is neutral.
-
Alkali Wash: Prepare a washing solution of ~35% liquid caustic soda in water, heated to 65°C. Wash the filter cake with this solution.
-
Final Wash and Drying: Wash the product with water again until the filtrate is neutral. Dry the final this compound product.
Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. static.fibre2fashion.com [static.fibre2fashion.com]
- 2. CN104497617A - Vat dye brown GG and preparation method thereof - Google Patents [patents.google.com]
- 3. US20120296097A1 - Preparation method of original dye of vat brown r - Google Patents [patents.google.com]
- 4. CN104448889A - Preparation method of vat brown R - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of Vat Brown 1 Under Prolonged UV Irradiation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vat Brown 1. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of this compound upon exposure to ultraviolet (UV) radiation.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at improving the UV stability of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Rapid Fading or Color Change of this compound on Substrate | Inadequate concentration of UV stabilizer. | Increase the concentration of the UV absorber or HALS in the formulation. Conduct a dose-response study to determine the optimal concentration for your specific substrate and light exposure conditions. |
| Poor adhesion or uneven application of a protective coating. | Ensure the substrate is properly prepared (cleaned and dried) before applying any coating. Optimize the application method (e.g., padding, spraying, or dip-coating) to achieve a uniform and continuous film. | |
| Incompatibility between this compound and the chosen stabilizer or formulation matrix. | Verify the chemical compatibility of all components in your formulation. Some stabilizers may interact with the dye, reducing its stability. Consider pre-formulation studies to assess compatibility. | |
| The light source emits high-intensity radiation at wavelengths that are particularly damaging to this compound. | Characterize the spectral output of your UV source. If possible, use filters to cut off high-energy UV radiation (e.g., below 320 nm) that may not be relevant to the end-use environment. | |
| Inconsistent Fading Results Across Samples | Non-uniform light exposure in the experimental setup. | Ensure all samples are equidistant from the light source and that there are no shadows or obstructions. Rotate the samples periodically or use a turntable to ensure uniform exposure. |
| Variations in the substrate material (e.g., different batches of fabric). | Characterize the substrate from different batches for consistency in properties such as porosity, chemical composition, and pre-treatments, as these can influence dye uptake and stability. | |
| Inconsistent application of the dye or stabilizer. | Standardize the dyeing and finishing processes. Use calibrated equipment for all applications to ensure reproducibility. | |
| Protective Coating Itself Degrades or Yellows Under UV Exposure | The chosen polymer for the coating is not inherently photostable. | Select a UV-stable polymer for your coating formulation, such as a fluoropolymer or a silicone-based polymer. |
| The concentration of the UV stabilizer in the coating is insufficient to protect both the dye and the polymer matrix. | Increase the concentration of the UV stabilizer or use a combination of stabilizers (e.g., a UV absorber and a HALS) for synergistic protection of the entire system. | |
| Difficulty in Quantifying the Fading of this compound | Lack of a standardized and reproducible method for color measurement. | Use a spectrophotometer or colorimeter to measure the color change objectively. Calculate the color difference (ΔE*ab) according to standard methods like ISO 105-A05. |
| The visual assessment of fading is subjective and prone to inter-observer variability. | In addition to instrumental measurements, use standardized grey scales for visual assessment of color change as described in ISO 105-A02. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound degradation under UV irradiation?
A1: this compound is an anthraquinone-based dye. The photodegradation of anthraquinone (B42736) dyes is a complex process initiated by the absorption of UV photons, which excites the dye molecule to a higher energy state. This excited state is highly reactive and can undergo several degradation pathways, including:
-
Photoreduction: In the presence of a hydrogen donor (e.g., the textile substrate), the excited dye can abstract a hydrogen atom, leading to the formation of a semi-reduced radical. This radical can then undergo further reactions, often leading to the destruction of the chromophore.
-
Photooxidation: The excited dye can react with molecular oxygen to generate reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) radicals. These highly reactive species can then attack the dye molecule, leading to its degradation.
-
Direct Photolysis: In some cases, the absorbed UV energy can be sufficient to directly break chemical bonds within the dye molecule, leading to its fragmentation.
The exact degradation pathway can be influenced by factors such as the substrate, the presence of oxygen and moisture, and the spectral distribution of the UV source. Analysis of degradation byproducts, often performed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR), can help elucidate the specific degradation mechanism.[1][2][3]
Q2: What are the most effective types of UV stabilizers for this compound?
A2: Two main classes of UV stabilizers are particularly effective for protecting dyes like this compound:
-
UV Absorbers: These compounds function by absorbing harmful UV radiation and dissipating it as harmless thermal energy. They act as a competitive absorber, reducing the number of photons that reach the dye molecule. Common classes of UV absorbers include benzophenones and benzotriazoles.
-
Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act as radical scavengers. They effectively trap free radicals that are formed during the photodegradation process, thereby inhibiting the chain reactions that lead to the degradation of the dye and the polymer substrate. HALS are particularly effective for long-term stability as they are regenerated during the stabilization process.[4][5][6][7][8]
For comprehensive protection, a combination of a UV absorber and a HALS is often recommended to provide a synergistic effect.
Q3: How does the substrate affect the photostability of this compound?
A3: The substrate can significantly influence the photostability of this compound in several ways:
-
Chemical Interactions: The chemical nature of the substrate can either promote or inhibit photodegradation. For example, some fibers may contain impurities that can act as photosensitizers, accelerating dye fading.
-
Physical Protection: The physical structure of the substrate can provide some level of protection by scattering UV radiation.
-
Moisture Content: The moisture content of the substrate can influence the degradation pathways, particularly those involving reactive oxygen species.
-
Presence of Other Additives: Other finishing agents or additives present on the substrate can interact with the dye and affect its photostability.
Therefore, it is crucial to evaluate the photostability of this compound on the specific substrate of interest.
Q4: Are there any standardized methods for testing the photostability of this compound on textiles?
A4: Yes, several internationally recognized standards are available for testing the colorfastness of textiles to light. These methods provide a framework for conducting reproducible and comparable photostability tests. The most relevant standards are:
-
ISO 105-B02: Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. This is a widely used global standard that simulates the effects of natural daylight using a xenon arc lamp.[9][10][11][12][13]
-
AATCC Test Method 16: Colorfastness to Light. This method from the American Association of Textile Chemists and Colorists provides several options for light sources, including carbon-arc and xenon-arc lamps, as well as daylight behind glass.[14][15][16][17][18]
These standards describe the detailed procedures for sample preparation, exposure conditions, and the evaluation of color change using grey scales and instrumental measurements.
Data Presentation
Currently, there is a lack of publicly available, specific quantitative data on the photodegradation quantum yield and degradation kinetics of this compound with and without various stabilizers. The following table provides a template for how such data, once generated through experimentation, should be structured for clear comparison.
Table 1: Hypothetical Photodegradation Data for this compound on Cotton Fabric
| Formulation | UV Stabilizer(s) | Stabilizer Concentration (% owf) | Irradiation Time (hours) | Color Change (ΔE*ab) | Fading Rate Constant (k, h⁻¹) |
| Control | None | 0 | 20 | 5.2 | 0.085 |
| 40 | 9.8 | ||||
| 60 | 13.5 | ||||
| Formulation A | Benzophenone-1 | 2 | 20 | 2.1 | 0.032 |
| 40 | 4.0 | ||||
| 60 | 5.8 | ||||
| Formulation B | HALS-1 | 2 | 20 | 1.5 | 0.021 |
| 40 | 2.8 | ||||
| 60 | 4.1 | ||||
| Formulation C | Benzophenone-1 + HALS-1 | 1 + 1 | 20 | 0.8 | 0.011 |
| 40 | 1.5 | ||||
| 60 | 2.2 |
owf: on weight of fabric
Experimental Protocols
Protocol 1: Preparation of this compound Dyed Fabric with UV Protective Finishing
1. Materials:
-
This compound dye
-
Textile substrate (e.g., 100% cotton fabric, scoured and bleached)
-
Reducing agent (e.g., sodium hydrosulfite)
-
Alkali (e.g., sodium hydroxide)
-
UV stabilizer(s) (e.g., a commercial benzophenone-based UV absorber and/or a HALS)
-
Binder (for coating applications)
-
Wetting agent
-
Laboratory dyeing and finishing equipment (e.g., laboratory jigger or padding mangle)
2. Procedure:
-
Dyeing:
-
Prepare a dyebath containing this compound, a wetting agent, sodium hydroxide, and sodium hydrosulfite according to the dye manufacturer's recommendations.
-
Immerse the cotton fabric in the dyebath and carry out the dyeing process at the recommended temperature and time (e.g., 60°C for 60 minutes).
-
After dyeing, rinse the fabric thoroughly with cold water.
-
Oxidize the leuco form of the dye back to its insoluble pigment form by treating it with an oxidizing agent (e.g., hydrogen peroxide or sodium perborate) or by air oxidation.
-
Soaping: Treat the dyed fabric in a boiling solution containing a detergent to remove unfixed dye and improve fastness properties.
-
Rinse the fabric thoroughly and dry.
-
-
UV Protective Finishing (by Padding):
-
Prepare a finishing bath containing the UV stabilizer(s), a binder (if necessary), and a wetting agent, dispersed in water.
-
Pad the dyed and dried fabric through the finishing bath with a specific wet pick-up (e.g., 70-80%).
-
Dry the treated fabric at a suitable temperature (e.g., 100-120°C).
-
Cure the fabric at a higher temperature (e.g., 150-170°C) for a few minutes to fix the finish, if required by the binder system.
-
Protocol 2: Accelerated UV Aging and Colorimetric Analysis
1. Materials and Equipment:
-
This compound dyed fabric samples (with and without UV protective finish)
-
Xenon arc weather-ometer (compliant with ISO 105-B02 or AATCC TM16)
-
Spectrophotometer or colorimeter
-
Grey Scale for assessing change in colour (ISO 105-A02)
-
Cardboard masks
2. Procedure:
-
Sample Preparation:
-
Cut the fabric samples to the required dimensions for the sample holders of the weather-ometer.
-
Cover a portion of each sample with an opaque cardboard mask to serve as an unexposed reference.
-
-
Accelerated UV Aging:
-
Place the samples in the xenon arc weather-ometer.
-
Set the irradiation conditions according to ISO 105-B02 or AATCC TM16 (e.g., irradiance level, black panel temperature, relative humidity).
-
Expose the samples to the artificial light for a predetermined duration or until a specific blue wool reference standard shows a certain degree of fading. It is recommended to remove samples at different time intervals to study the kinetics of fading.
-
-
Colorimetric Analysis:
-
After each exposure interval, remove the samples from the weather-ometer.
-
Allow the samples to condition at standard laboratory atmosphere for at least 4 hours.
-
Measure the CIE Lab* color coordinates of both the exposed and unexposed (masked) areas of each sample using a spectrophotometer.
-
Calculate the total color difference (ΔEab) using the following formula: ΔEab = [ (ΔL)^2 + (Δa)^2 + (Δb*)^2 ]^0.5
-
Visually assess the color change of the exposed area compared to the unexposed area using the Grey Scale for assessing change in colour and assign a rating from 1 (severe change) to 5 (no change).
-
Mandatory Visualization
Caption: Proposed photodegradation and stabilization pathways for this compound.
Caption: Experimental workflow for evaluating the photostability of this compound.
References
- 1. This compound | 2475-33-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HALS (Hindered Amine Light Stabilizer) | Ba Special Chem & Color [bacolor.it]
- 5. Inibitori HALS | Ba Special Chem & Color [bacolor.it]
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. ecochemchina.com [ecochemchina.com]
- 8. chempoint.com [chempoint.com]
- 9. ISO 105-B02 | Q-Lab [q-lab.com]
- 10. testinglab.com [testinglab.com]
- 11. lonroy.com [lonroy.com]
- 12. testextextile.com [testextextile.com]
- 13. wewontech.com [wewontech.com]
- 14. aatcctestmethods.com [aatcctestmethods.com]
- 15. contracttextiles.org [contracttextiles.org]
- 16. blog.qima.com [blog.qima.com]
- 17. img.antpedia.com [img.antpedia.com]
- 18. micomlab.com [micomlab.com]
Overcoming challenges in the electrochemical detection of Vat Brown 1
Welcome to the technical support center for the electrochemical detection of Vat Brown 1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general electrochemical behavior of this compound?
A1: this compound, an anthraquinone-based dye, exhibits electrochemical activity primarily through the reduction of its ketone groups.[1] In cyclic voltammetry (CV) studies using a glassy carbon electrode in a basic medium, this compound typically shows an irreversible cathodic (reduction) peak around -0.61 V vs. Ag/AgCl.[2] The absence of a corresponding anodic (oxidation) peak in the reverse scan indicates the irreversible nature of the electrode reaction.[2] This electrochemical process is diffusion-controlled.[3]
Q2: Which electrochemical techniques are best suited for this compound detection?
A2: Voltammetric methods such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are well-suited for the analysis of this compound.[4] CV is excellent for initial characterization of its redox behavior.[2] DPV and SWV offer higher sensitivity and are better for quantitative analysis at trace levels due to their effective discrimination against background charging current.[4]
Q3: Why is pH a critical parameter for the detection of this compound?
A3: The pH of the supporting electrolyte significantly influences the electrochemical response of this compound.[2] Studies on the electrochemical degradation of this dye have shown that the process is most effective in a basic medium, with maximum efficiency observed at a pH of 9.[2] The reduction potential and peak current can shift with pH due to the involvement of protons in the electrode reaction.[5] Therefore, maintaining a consistent and optimized pH is crucial for reproducible and sensitive measurements.
Q4: What are common sources of interference in real-sample analysis?
A4: When analyzing real samples, such as textile wastewater, various organic and inorganic species can interfere with the detection of this compound.[6][7] Common interferents include other dyes, surfactants, metal ions (e.g., Cu²⁺), and electroactive organic compounds like ascorbic acid and uric acid.[8] These substances can produce overlapping voltammetric signals or cause electrode fouling.[4][8]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the electrochemical detection of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal | 1. Incorrect Potential Window: The applied potential range may not cover the reduction potential of this compound. 2. Low Analyte Concentration: The concentration of this compound is below the detection limit of the method. 3. Improper pH: The supporting electrolyte pH is not optimal for the electrochemical reaction. 4. Electrode Fouling: The electrode surface is passivated by adsorbed dye molecules or byproducts.[4] | 1. Adjust Potential Window: Ensure the scan range includes the expected reduction peak (e.g., scan from +0.6 V to -1.0 V).[2] 2. Use a More Sensitive Technique: Switch from CV to DPV or SWV. Consider using a pre-concentration step (Adsorptive Stripping Voltammetry).[9] 3. Optimize pH: Adjust the supporting electrolyte to an optimal basic pH, such as pH 9.[2] 4. Clean the Electrode: Polish the electrode surface before each measurement. Use electrochemical cleaning cycles or sonication.[4] |
| Poor Reproducibility / Drifting Signal | 1. Electrode Surface Inconsistency: The electrode surface is not being prepared consistently between measurements. 2. Electrode Fouling: Gradual accumulation of material on the electrode surface alters its response over time.[6] 3. Unstable pH: The pH of the bulk solution is changing during the experiment. 4. Reference Electrode Instability: The potential of the reference electrode is drifting. | 1. Standardize Electrode Preparation: Follow a strict and consistent polishing and cleaning protocol. 2. Implement Cleaning Steps: Clean the electrode between each measurement. Consider modifying the electrode with anti-fouling materials like graphene oxide.[10] 3. Use a Buffered Electrolyte: Employ a suitable buffer (e.g., Britton-Robinson) to maintain a constant pH. 4. Check Reference Electrode: Ensure the reference electrode is properly filled and free of air bubbles. Calibrate if necessary. |
| Overlapping Peaks / Poor Selectivity | 1. Presence of Interferents: Other electroactive species in the sample have redox potentials close to that of this compound.[7] 2. Unsuitable Supporting Electrolyte: The chosen electrolyte does not provide adequate peak separation. | 1. Sample Pretreatment: Use techniques like solid-phase extraction (SPE) to remove interfering substances. 2. Electrode Modification: Modify the electrode with materials that enhance selectivity, such as molecularly imprinted polymers (MIPs).[4] 3. Optimize pH and Electrolyte: Vary the pH and the type of supporting electrolyte to maximize the potential difference between the analyte and interfering peaks.[5] 4. Use Masking Agents: Add agents like EDTA to complex with interfering metal ions.[8] |
| Irregularly Shaped or Broad Peaks | 1. High Scan Rate: The scan rate in CV may be too high, leading to peak broadening. 2. High Resistance: Uncompensated solution resistance can distort the voltammogram shape. 3. Complex Electrode Kinetics: The electron transfer process is slow or involves multiple steps. | 1. Optimize Scan Rate: Lower the scan rate to observe more defined peaks. 2. Adjust Electrode Position: Move the working electrode closer to the reference electrode. Increase the concentration of the supporting electrolyte to improve conductivity. 3. Change Solvent or Electrode Material: Investigate different solvent systems or electrode materials that may facilitate faster electron transfer. |
Experimental Protocols & Data
Quantitative Data Summary
The following table summarizes key parameters from electrochemical studies on this compound.
| Parameter | Value / Condition | Technique | Electrode | Reference |
| Cathodic Peak Potential (Epc) | -0.61 V | Cyclic Voltammetry | Glassy Carbon | [2] |
| Optimal pH | 9.0 | Electrochemical Degradation | Graphite Carbon | [2] |
| Potential Scan Range | +0.6 V to -1.0 V | Cyclic Voltammetry | Glassy Carbon | [2] |
| Optimal Supporting Electrolyte | NaCl (25 g/L) | Electrochemical Degradation | Graphite Carbon | [2] |
| Maximum Decolorization | 94.55% | Bulk Electrolysis | Graphite Carbon | [2] |
| Maximum COD Removal | 82.49% | Bulk Electrolysis | Graphite Carbon | [2] |
Protocol 1: Cyclic Voltammetric Analysis of this compound
This protocol provides a general procedure for obtaining a cyclic voltammogram of this compound.
-
Electrode Preparation:
-
Polish a glassy carbon working electrode (GCE) with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad.
-
Rinse the electrode thoroughly with deionized water.
-
Sonicate the electrode in deionized water and then in ethanol (B145695) for 2-3 minutes each to remove residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell containing the polished GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Add the supporting electrolyte to the cell. A Britton-Robinson buffer at pH 9 is a recommended starting point.
-
-
Analysis:
-
Connect the electrodes to a potentiostat.
-
Record a background CV of the supporting electrolyte by scanning the potential from +0.6 V to -1.0 V and back at a scan rate of 100 mV/s.
-
Add a known concentration of this compound solution to the cell.
-
Deoxygenate the solution by purging with nitrogen gas for 5-10 minutes.
-
Record the CV of the this compound solution under the same conditions. The appearance of a cathodic peak around -0.6 V indicates the reduction of the dye.
-
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for electrochemical detection.
Caption: General experimental workflow for voltammetric analysis.
References
- 1. This compound | 2475-33-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrochemical Sensing of Textile Dyes Using Graphene Oxide: A Comprehensive Review | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 7. Electrochemical Sensing Platform Based on Functionalized Multi-Walled Carbon Nanotubes and Metal Oxide for the Detection and Degradation Studies of Orange II Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Vat Brown 1 Photocatalytic Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Vat Brown 1 in photocatalytic reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during photocatalytic experiments involving this compound.
Question: Why is the photocatalytic degradation of this compound slower than anticipated?
Answer: A slow degradation rate can be attributed to several factors. Consider the following troubleshooting steps:
-
Low Solubility: this compound is known to be insoluble in water, which can severely limit the interaction between the dye molecules and the photocatalyst's surface[1].
-
Insufficient Light Intensity: The light source must provide adequate energy to activate the semiconductor photocatalyst. Ensure the lamp's emission spectrum is suitable for your chosen catalyst (e.g., UV-A for TiO₂) and check the lamp's age, as intensity can decrease over time[2][3].
-
Suboptimal Catalyst Concentration: An incorrect catalyst dosage can hinder performance. Too little catalyst results in an insufficient number of active sites for the reaction[3]. Conversely, an excess of catalyst can increase the turbidity of the solution, leading to light scattering and a reduction in the illuminated surface area[2].
-
Incorrect pH of the Solution: The pH of the solution is a critical parameter as it affects the surface charge of the photocatalyst and the ionization state of the dye molecule, which influences their electrostatic interaction[2][4]. The optimal pH needs to be determined experimentally. For instance, in electrochemical degradation studies of this compound, decolorization efficiency was found to be higher in neutral and basic pH conditions[5].
-
Presence of Scavengers: Other ions present in the solution, such as carbonates, chlorides, and sulfates, can compete with the dye for the generated reactive oxygen species (ROS), thereby reducing the degradation efficiency[3]. Using deionized water is recommended.
Question: My experimental results are inconsistent and lack reproducibility. What are the common causes?
Answer: Inconsistent results often arise from a lack of strict control over experimental parameters. To improve reproducibility, focus on the following:
-
Consistent Light Source Positioning: The distance and angle of the light source relative to the reactor must be kept constant across all experiments[2].
-
Controlled Temperature: Photocatalytic reaction rates can be temperature-dependent. Use a water bath or cooling system to maintain a constant temperature throughout the experiment[2].
-
Homogeneous Catalyst Suspension: The photocatalyst must be uniformly suspended in the solution. Use a magnetic stirrer at a constant and vigorous speed to prevent the catalyst from settling[2].
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Precise Reagent Measurement: Use calibrated and precise equipment for all measurements of the dye, photocatalyst, and any other reagents[2].
-
Adsorption-Desorption Equilibrium: Before initiating the photoreaction by turning on the light, stir the suspension in complete darkness for a set period (e.g., 30-60 minutes). This ensures that an adsorption-desorption equilibrium is reached between the dye and the catalyst surface[3].
Question: The photocatalyst appears to lose its activity over time. What could be the reason?
Answer: Catalyst deactivation can occur due to several factors:
-
Catalyst Poisoning: The surface of the photocatalyst can be deactivated by the strong adsorption of reaction intermediates or byproducts, which blocks the active sites[2][3].
-
Photocatalyst Agglomeration: Nanoparticle photocatalysts can aggregate in solution, which reduces the effective surface area available for light absorption and reaction[2]. Proper dispersion, sometimes aided by sonication before the experiment, is crucial.
-
Improper Storage: Ensure the photocatalyst has been stored under appropriate conditions (e.g., cool, dry place) to maintain its structural and chemical integrity[2].
Frequently Asked Questions (FAQs)
Question: What is the general mechanism for the photocatalytic degradation of this compound?
Answer: The photocatalytic degradation of organic dyes like this compound is an advanced oxidation process (AOP) that relies on a semiconductor photocatalyst, such as TiO₂ or ZnO[3][6]. The mechanism involves the following key steps:
-
Photoexcitation: When the photocatalyst absorbs photons with energy equal to or greater than its band gap, an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the VB[3][7].
-
Generation of Reactive Oxygen Species (ROS): The generated holes and electrons react with water (H₂O) and dissolved oxygen (O₂) adsorbed on the catalyst's surface. Holes oxidize water to form highly reactive hydroxyl radicals (•OH), while electrons reduce oxygen to produce superoxide (B77818) radicals (•O₂⁻)[7][8].
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Dye Degradation: These powerful and non-selective ROS attack the complex chemical structure of the this compound molecule, breaking it down into simpler, less harmful intermediates and eventually mineralizing them into CO₂, water, and inorganic acids[3][8].
References
- 1. This compound - Vat Navy Brown BR - Vat Brown BR from Emperor Chem [emperordye.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. iosrjournals.org [iosrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Vat Brown 1 Crystal Growth Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the crystal growth of Vat Brown 1.
Troubleshooting Guide
Issue 1: Poor Crystal Formation or No Crystallization
Question: I have followed the synthesis protocol, but upon cooling, this compound is not crystallizing out of solution, or is forming an amorphous precipitate. What are the possible causes and solutions?
Answer:
This issue can arise from several factors related to supersaturation and the presence of impurities.
Possible Causes:
-
Insufficient Supersaturation: The concentration of this compound in the solvent may not be high enough to induce crystallization upon cooling.
-
High Solubility at Low Temperatures: The chosen solvent may still have a relatively high solvating power for this compound even at lower temperatures.
-
Presence of Solubilizing Impurities: Impurities from the synthesis, such as unreacted starting materials or byproducts, may be increasing the overall solubility of this compound in the solvent.
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Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous solid over ordered crystals.
Troubleshooting Steps:
-
Increase Concentration: If possible, carefully evaporate some of the solvent to increase the concentration of this compound. Be cautious to avoid boiling, which could degrade the product.
-
Solvent Selection: this compound is slightly soluble in hot tetrahydronaphthalene and xylene.[1] If you are using one of these, try a solvent in which it is less soluble at room temperature. A mixed solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) can also be effective. Add the "poor" solvent dropwise to the heated solution until turbidity is observed, then add a small amount of the "good" solvent to redissolve, and then allow to cool.
-
Induce Crystallization:
-
Seeding: Introduce a small, high-quality crystal of this compound to the supersaturated solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches can provide nucleation sites.
-
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. A slower cooling rate provides more time for molecules to arrange into an ordered crystal lattice.
-
Purification: If impurities are suspected, consider purifying a small batch of the crude product by column chromatography to obtain a purer sample for crystallization.
Issue 2: Formation of Small, Needle-like, or Irregularly Shaped Crystals
Question: My crystallization of this compound is yielding very small crystals, or crystals with a high aspect ratio (needles), which are difficult to filter and handle. How can I obtain larger, more uniform crystals?
Answer:
Crystal morphology is influenced by factors such as the rate of nucleation versus the rate of growth, the solvent environment, and the presence of impurities.
Possible Causes:
-
High Supersaturation/Rapid Cooling: Leads to rapid nucleation, forming many small crystals instead of allowing fewer crystals to grow larger.
-
Solvent Effects: The interaction of the solvent with the different crystal faces can inhibit or promote growth in specific directions, leading to anisotropic shapes like needles.
-
Impurities: Certain impurities can selectively adsorb to specific crystal faces, inhibiting their growth and altering the overall crystal habit.
Troubleshooting Steps:
-
Optimize Cooling Profile:
-
Employ a slower cooling rate. Stepwise cooling, where the temperature is held constant at certain points, can also be beneficial.
-
Reduce the initial concentration of this compound to lower the initial supersaturation.
-
-
Solvent System Modification:
-
Experiment with different solvents. Aromatic solvents like toluene (B28343) or dichlorobenzene might influence crystal habit differently than non-aromatic ones.
-
The addition of a co-solvent can alter the solute-solvent interactions at the crystal faces.
-
-
Agitation: Gentle agitation during crystallization can sometimes promote the growth of more uniform crystals by ensuring a homogenous concentration and temperature distribution. However, vigorous agitation can lead to secondary nucleation and smaller crystals.
-
pH Adjustment: For compounds with acidic or basic functionalities, adjusting the pH of the solution can influence crystal habit. While this compound itself is not ionizable, residual acidic or basic impurities could be a factor.
-
Additive Screening: The introduction of small amounts of "tailor-made" additives that are structurally similar to this compound can sometimes modify crystal habit by competing for sites on the growing crystal faces. This is an advanced technique that requires careful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that are relevant to its crystallization?
A1: The key properties are summarized in the table below. Its low solubility in most common solvents at room temperature is the primary driver for its crystallization upon cooling from a hot solution.
| Property | Value | Reference |
| Appearance | Dark brown powder | [1] |
| CAS Number | 2475-33-4 | [1] |
| Molecular Formula | C42H18N2O6 | [2] |
| Molecular Weight | 646.60 g/mol | [2] |
| Solubility | Insoluble in water and cold xylene; slightly soluble in hot tetrahydronaphthalene and hot xylene. | [1] |
Q2: Can you provide a general experimental protocol for the recrystallization of this compound?
A2: The following is a general starting protocol. The optimal solvent, volumes, and temperatures should be determined experimentally.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Based on solubility data, hot xylene or tetrahydronaphthalene are suitable starting points.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) to near the solvent's boiling point until the solid dissolves completely. If it does not dissolve, add small portions of hot solvent until a clear solution is obtained.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Q3: What are some potential impurities from the synthesis of this compound that could affect crystallization?
A3: The synthesis of this compound involves the condensation of 1,4-diaminoanthraquinone (B121737) and 1-bromoanthracene-9,10-dione.[2] Potential impurities could include:
-
Unreacted 1,4-diaminoanthraquinone
-
Unreacted 1-bromoanthracene-9,10-dione
-
Products of side reactions, such as poly-condensed species.
-
Residual catalysts or reagents from previous synthetic steps.
These impurities can interfere with the crystallization process by inhibiting nucleation, altering crystal morphology, or being incorporated into the crystal lattice.
Visualizations
Caption: Troubleshooting workflow for this compound crystallization issues.
Caption: Potential sources of impurities affecting this compound crystallization.
References
Reducing by-product formation during the synthesis of Vat Brown 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of Vat Brown 1.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on practical solutions to reduce the formation of unwanted by-products.
Issue 1: Formation of Di-acylated By-products during Mono-acylation of 1,5-diaminoanthraquinone (B86024)
One of the significant challenges in synthesizing intermediates for this compound is the formation of the 1,5-dibenzamidoanthraquinone (B33611) by-product when the desired product is the mono-acylated 1-amino-5-benzamidoanthraquinone. The conventional process can yield a mixture with a substantial percentage of this di-acylated impurity.
| Potential Cause | Troubleshooting Action |
| Incorrect Stoichiometry | Carefully control the molar ratio of the acylating agent (e.g., benzoyl chloride) to 1,5-diaminoanthraquinone. A slight excess of the diamine may favor mono-acylation. |
| High Reaction Temperature | Perform the acylation at a lower temperature to improve selectivity. High temperatures can increase the rate of the second acylation. |
| Prolonged Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Stop the reaction once the desired mono-acylated product is maximized to prevent further acylation. |
| Inefficient Mixing | Ensure vigorous and uniform stirring to maintain a homogeneous reaction mixture. Poor mixing can lead to localized areas of high acylating agent concentration, promoting di-acylation. |
Issue 2: By-product Formation during the Ullmann Condensation Step
The Ullmann condensation is a key step in coupling the anthraquinone (B42736) intermediates. By-products can arise from side reactions, leading to impurities in the final product.
| Potential Cause | Troubleshooting Action |
| Catalyst Inactivity | Use freshly prepared or high-quality copper catalyst. The activity of the copper catalyst is crucial for an efficient and clean reaction. |
| Sub-optimal Solvent | High-boiling point solvents like nitrobenzene (B124822) or o-dichlorobenzene are often used. Ensure the solvent is dry and of high purity, as impurities can interfere with the reaction. Consider exploring alternative, less hazardous solvents if feasible. |
| Incorrect Temperature Profile | Strictly adhere to the recommended reaction temperature. Temperatures that are too high can lead to thermal degradation and side reactions, while temperatures that are too low may result in an incomplete reaction. |
| Presence of Oxygen | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reactants and intermediates. |
Issue 3: Impurities Remaining in the Final this compound Product
Even with optimized reaction conditions, some by-products and unreacted starting materials may persist in the crude product.
| Potential Cause | Troubleshooting Action |
| Inadequate Washing | Thoroughly wash the crude product with appropriate solvents to remove residual starting materials, salts, and soluble impurities. |
| Ineffective Recrystallization | Select a suitable solvent system for recrystallization. This may require experimentation with different solvents or solvent mixtures to effectively separate the desired product from impurities. |
| Incomplete Oxidation | The final step often involves an oxidation to develop the color. Ensure the oxidation is complete to convert any remaining leuco form to the final dye. |
| Contamination from Equipment | Ensure all glassware and reaction vessels are clean and free from contaminants from previous reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the main by-products to expect during the synthesis of this compound?
A1: A primary by-product is the di-acylated anthraquinone, such as 1,5-dibenzamidoanthraquinone, which forms during the intended mono-acylation of 1,5-diaminoanthraquinone. Other impurities can arise from side reactions during the Ullmann condensation and from unreacted starting materials.
Q2: How can I monitor the progress of the reaction to minimize by-product formation?
A2: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of organic reactions. By comparing the reaction mixture to standards of the starting materials and the desired product, you can determine the optimal time to stop the reaction, thereby minimizing the formation of by-products from over-reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: What are the recommended purification methods for crude this compound?
A3: A common purification workflow for vat dyes involves:
-
Initial Washing: Thoroughly wash the crude product to remove acids and water-soluble impurities.
-
Solvent Treatment/Recrystallization: Treat the crude product with a suitable organic solvent to dissolve impurities. If a suitable solvent system can be found, recrystallization of the dye itself is an effective purification method.
-
Oxidation: A final oxidation step may be necessary to ensure the complete conversion to the desired dye and to remove certain impurities.
Q4: Are there any alternative, more environmentally friendly synthesis routes for this compound?
A4: Research is ongoing to develop more sustainable methods for dye synthesis. One approach mentioned in the literature is the use of solid-phase condensation and ring-closure reactions to reduce the use of high-boiling organic solvents. This not only reduces production costs but also minimizes hazardous waste.
Experimental Protocols
Protocol 1: Optimized Mono-acylation of 1,5-diaminoanthraquinone
This protocol is designed to favor the formation of 1-amino-5-benzamidoanthraquinone over the di-acylated by-product.
-
Reaction Setup: In a clean, dry, four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 1,5-diaminoanthraquinone and a suitable solvent (e.g., o-dichlorobenzene).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen) for 15-20 minutes.
-
Temperature Control: Heat the mixture to the desired reaction temperature (e.g., 145-155°C) with constant stirring.
-
Controlled Addition of Acylating Agent: Slowly add a solution of benzoyl chloride in the same solvent to the reaction mixture over a period of 1-2 hours. The molar ratio of benzoyl chloride to 1,5-diaminoanthraquinone should be carefully controlled (e.g., slightly less than 1:1).
-
Reaction Monitoring: Monitor the reaction progress every 30 minutes using TLC.
-
Quenching: Once the desired product is maximized, cool the reaction mixture and quench by adding a suitable reagent (e.g., methanol) to react with any remaining benzoyl chloride.
-
Isolation: Isolate the crude product by filtration, followed by thorough washing with an appropriate solvent to remove unreacted starting materials and soluble by-products.
-
Purification: The crude product can be further purified by hydrolysis in concentrated sulfuric acid to convert any di-acylated product back to the mono-acylated form, followed by neutralization and filtration.
Protocol 2: Purification of Crude this compound by Solvent Treatment
-
Initial Wash: Wash the crude this compound powder with hot water to remove any water-soluble impurities and salts.
-
Solvent Slurry: In a flask, create a slurry of the washed crude product in a suitable organic solvent (e.g., chlorobenzene (B131634) or N-methylpyrrolidone).
-
Heating: Heat the slurry to an elevated temperature (e.g., 100-120°C) with stirring for 1-2 hours. This will dissolve many of the organic impurities while the desired this compound remains largely insoluble.
-
Hot Filtration: Filter the hot slurry to separate the purified product from the solvent containing the dissolved impurities.
-
Washing: Wash the filter cake with fresh, hot solvent, followed by a lower boiling point solvent (e.g., ethanol (B145695) or acetone) to facilitate drying.
-
Drying: Dry the purified this compound in a vacuum oven at an appropriate temperature.
Visualizations
Validation & Comparative
A Comparative Guide to Analytical Methods for Quantifying Vat Brown 1 in Wastewater
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Vat Brown 1, a complex vat dye, in wastewater. The selection of an appropriate analytical technique is crucial for environmental monitoring, process optimization in industrial settings, and assessing the efficacy of wastewater treatment technologies. This document details the experimental protocols for High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), UV-Visible (UV-Vis) Spectrophotometry, and Electrochemical Methods, presenting their performance characteristics in a comparative format. While specific validated data for this compound is not extensively available in public literature, the data herein is based on established methods for structurally similar anthraquinone (B42736) and other industrial dyes, representing expected performance characteristics.
Introduction to this compound and its Quantification
This compound (C.I. 70800) is an anthraquinone dye known for its use in dyeing cotton and other cellulosic fibers.[1] Due to its insolubility in water, its application involves a reduction step to a water-soluble leuco form, which can lead to its presence in industrial effluents. The complex and stable structure of this compound makes it resistant to degradation, posing potential environmental concerns. Accurate and sensitive quantification in complex matrices like wastewater is essential for regulatory compliance and environmental protection.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. It is well-suited for identifying and quantifying specific dye molecules in complex mixtures.
Experimental Protocol
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Filter a 100 mL wastewater sample through a 0.45 µm filter to remove suspended solids.
-
Acidify the sample to a pH of approximately 3 with formic acid.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the pre-treated wastewater sample onto the SPE cartridge at a flow rate of about 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the retained analytes with 5 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for HPLC-MS analysis.
-
-
Chromatographic Conditions:
-
HPLC System: An Agilent 1200 series or equivalent.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-20 min, 90% B; 20-25 min, 10% B.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, to be optimized for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for this compound.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Workflow Diagram
Caption: Experimental workflow for the quantification of this compound in wastewater using HPLC-MS.
Alternative Analytical Methods
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective technique that measures the absorption of light by the dye molecule at a specific wavelength. However, its application in wastewater can be limited by interferences from other absorbing compounds.
Experimental Protocol:
-
Sample Preparation:
-
Filter the wastewater sample through a 0.45 µm filter.
-
Dilute the sample with deionized water as needed to bring the absorbance within the linear range of the instrument.
-
-
Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
-
-
Measurement:
-
Scan the sample across the UV-Vis spectrum (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax) for this compound.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of the standards and the sample at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Electrochemical Methods
Electrochemical methods, such as voltammetry, can be used for the quantification of electroactive compounds like some dyes. These methods measure the current response of a dye to a varying applied potential.
Experimental Protocol:
-
Sample Preparation:
-
Filter the wastewater sample.
-
Mix the sample with a suitable supporting electrolyte (e.g., Britton-Robinson buffer).
-
-
Instrumentation:
-
A potentiostat with a three-electrode system (working electrode, reference electrode, and counter electrode). A glassy carbon electrode is a common working electrode.
-
-
Measurement:
-
Perform a voltammetric scan (e.g., differential pulse voltammetry) over a potential range where this compound exhibits a reduction or oxidation peak.
-
Prepare a calibration curve by measuring the peak current of standard solutions of this compound.
-
Determine the concentration in the sample by comparing its peak current to the calibration curve.
-
Comparative Performance of Analytical Methods
The following table summarizes the expected performance of HPLC-MS, UV-Vis Spectrophotometry, and Electrochemical Methods for the quantification of this compound in wastewater.
| Performance Parameter | HPLC-MS | UV-Vis Spectrophotometry | Electrochemical Methods |
| Specificity/Selectivity | High | Low to Medium | Medium |
| Limit of Detection (LOD) | Low (ng/L to low µg/L range) | High (mg/L range)[2] | Low to Medium (µg/L to mg/L range)[3] |
| Limit of Quantification (LOQ) | Low (ng/L to low µg/L range) | High (mg/L range)[2] | Low to Medium (µg/L to mg/L range) |
| **Linearity (R²) ** | > 0.99 | > 0.99[4] | > 0.99[3] |
| Accuracy (% Recovery) | 80-120%[5] | 80-110% (in simple matrices)[4] | 90-110%[3] |
| Precision (%RSD) | < 15%[5] | < 10% | < 10% |
| Matrix Effect | High (can be compensated with internal standards) | High | Medium |
| Cost | High | Low | Medium |
| Throughput | Medium | High | Medium |
Note: Performance data for HPLC-MS, UV-Vis, and Electrochemical methods are based on values reported for other industrial dyes and anthraquinone derivatives in wastewater and other matrices, as specific validated data for this compound was not available.[2][3][4][5]
Conclusion and Recommendations
The choice of analytical method for quantifying this compound in wastewater depends on the specific requirements of the analysis.
-
HPLC-MS is the recommended method for applications requiring high sensitivity, specificity, and the ability to confirm the identity of the analyte, which is crucial for regulatory purposes and in complex wastewater matrices. Despite its higher cost and complexity, its performance is superior for trace-level quantification.
-
UV-Vis Spectrophotometry is a suitable option for rapid, routine monitoring where the wastewater matrix is relatively simple and dye concentrations are high. It is a cost-effective screening tool, but results should be confirmed by a more selective method if low concentrations or complex mixtures are expected.
-
Electrochemical Methods offer a good balance of sensitivity and cost and can be a viable alternative to chromatographic methods, particularly for in-field or online monitoring applications. However, method development and validation are crucial to ensure selectivity for the target dye.
For accurate and reliable quantification of this compound in challenging wastewater samples, a validated HPLC-MS method is the most appropriate choice, providing the necessary sensitivity and selectivity for comprehensive environmental assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validation of Methylene Blue Analysis Method in Wastewater Samples by UV-Vis Spectrophotometry | Hulupi | Equilibrium Journal of Chemical Engineering [jurnal.uns.ac.id]
- 5. Development of Ultra-Performance Liquid Chromatography–Mass Spectrometry Method for Simultaneous Determination of Three Cationic Dyes in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for the Detection of Vat Brown 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of different analytical techniques for the detection and quantification of Vat Brown 1, an anthraquinone-based vat dye. The selection of an appropriate analytical method is crucial for quality control, stability testing, and formulation development. This document outlines the experimental protocols and comparative performance data for High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Thin-Layer Chromatography (TLC).
Data Presentation: A Comparative Overview
The following table summarizes the performance characteristics of HPLC, UV-Vis Spectroscopy, and TLC for the analysis of this compound. It is important to note that while validated data for this compound is not extensively available in public literature, the presented data is based on established methods for structurally similar anthraquinone (B42736) dyes and represents expected performance benchmarks.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible (UV-Vis) Spectroscopy | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase. | Measurement of light absorption by chromophores at specific wavelengths. | Separation based on differential adsorption on a stationary phase with visualization of spots. |
| Primary Use | Quantification of the main component and separation and quantification of impurities. | Quantitative analysis of the main chromophore; less effective for impurity profiling. | Qualitative identification and semi-quantitative estimation. |
| Linearity (r²) | ≥ 0.999[1][2] | Typically > 0.99[1][3] | Primarily qualitative; quantitative analysis is less common and requires densitometry. |
| Limit of Detection (LOD) | 0.07 - 0.11 µg/mL (for similar anthraquinones)[1] | Dependent on molar absorptivity, generally in the µg/mL range.[1] | Higher than HPLC and UV-Vis; suitable for detecting major components. |
| Limit of Quantification (LOQ) | 0.20 - 0.34 µg/mL (for similar anthraquinones)[1] | Dependent on molar absorptivity, generally in the µg/mL range.[1] | Not typically determined for routine analysis. |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] | Method-dependent, can be affected by scattering from insoluble particles.[1] | Not typically used for precise quantitative accuracy assessment. |
| Precision (%RSD) | < 2.0%[1] | Generally < 5%, but can be higher with scattering issues.[1] | Good for qualitative reproducibility; quantitative precision is lower. |
| Specificity | High; can separate structurally similar compounds.[1] | Moderate; overlapping spectra from impurities can interfere. Derivative spectroscopy can improve specificity.[1] | Moderate; depends on the choice of the mobile phase and the complexity of the sample. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific technique for the separation and quantification of this compound and its potential impurities.[1][4]
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Gradient Program: A typical gradient could be: 0-5 min, 50% B; 5-20 min, 50-90% B; 20-25 min, 90% B; 25.1-30 min, 50% B (re-equilibration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV-Vis spectrum of this compound (typically in the visible range).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as N,N-dimethylformamide (DMF) or a mixture of chloroform (B151607) and methanol, to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
-
The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions of known concentrations.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a rapid and straightforward method for the quantitative analysis of this compound, particularly for assessing the concentration of the main chromophore.[1]
Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
Procedure:
-
Wavelength Scan:
-
Dissolve a small, accurately weighed amount of this compound in a suitable solvent (e.g., DMF) to obtain a dilute solution.
-
Scan the solution over the UV-Vis range (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax).[5]
-
-
Calibration Curve:
-
Prepare a series of standard solutions of a high-purity this compound reference standard at different known concentrations.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration. The relationship should be linear, adhering to the Beer-Lambert law.[3]
-
-
Sample Analysis:
-
Prepare a solution of the this compound sample of unknown concentration in the same solvent, ensuring the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of this compound in the sample using the equation of the calibration curve.
-
Thin-Layer Chromatography (TLC)
TLC is a simple, cost-effective, and rapid technique for the qualitative identification of this compound and for assessing the presence of major impurities.[6][7]
Instrumentation:
-
TLC plates (e.g., silica (B1680970) gel 60 F254).
-
Developing chamber.
-
Capillary tubes for spotting.
-
UV lamp for visualization.
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable volatile solvent (e.g., a mixture of chloroform and methanol).
-
-
Spotting:
-
Using a capillary tube, apply a small spot of the sample solution to the origin line of the TLC plate.
-
Allow the solvent to evaporate completely.
-
-
Development:
-
Place the TLC plate in a developing chamber containing a suitable mobile phase. A mixture of polar and non-polar solvents is often used for vat dyes.[7] For example, a mixture of toluene (B28343) and acetone (B3395972) in a specific ratio could be explored.
-
Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to dry.
-
Visualize the separated spots under a UV lamp or by exposure to iodine vapor.
-
-
Data Analysis:
-
Calculate the Retardation factor (Rf) value for the main spot corresponding to this compound and any impurity spots. The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[8][9]
-
Compare the Rf value of the sample's main spot with that of a this compound standard run on the same plate for identification.
-
Mandatory Visualization
Caption: Workflow for selecting an analytical technique for this compound analysis.
Caption: General experimental workflow for the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The thin layer chromatography of vat dyes | Zendy [zendy.io]
- 7. sdc.org.uk [sdc.org.uk]
- 8. flinnsci.ca [flinnsci.ca]
- 9. uclmail.net [uclmail.net]
A Comparative Analysis of the Environmental Impact of Vat Brown 1 and Its Alternatives
The textile industry's extensive use of synthetic dyes has raised significant environmental concerns due to the generation of large volumes of wastewater containing recalcitrant and potentially toxic compounds. Vat Brown 1, a widely used dye for cellulosic fibers, is known for its excellent fastness properties. However, its environmental footprint necessitates a comparative evaluation with alternative dyeing options. This guide provides a detailed analysis of the environmental impact of this compound in comparison to its alternatives, including reactive dyes, sulfur dyes, and natural dyes.
Executive Summary
This comparative analysis reveals that while this compound offers superior colorfastness, its application and effluent present notable environmental challenges. Alternatives such as reactive dyes, sulfur dyes, and natural dyes each come with their own set of environmental trade-offs. Reactive dyes are known for high water and salt consumption, leading to high Total Dissolved Solids (TDS) in wastewater. Sulfur dyes, while cost-effective, often involve the use of hazardous sulfides. Natural dyes are generally considered more environmentally friendly but face challenges in terms of scalability, color consistency, and the environmental impact of mordants. The selection of a dye should therefore be based on a holistic assessment of its life cycle and the specific requirements of the application.
Quantitative Comparison of Environmental Impact
Due to the limited availability of directly comparable quantitative data for this compound and its specific brown alternatives, the following table summarizes the key environmental parameters based on available data for the dye classes and representative dyes. It is important to note that these values can vary significantly depending on the specific dyeing process, fixation rate, and wastewater treatment methods employed.
| Parameter | This compound (and Vat Dyes) | Reactive Brown 18 (and Reactive Dyes) | Sulphur Brown 12 (and Sulfur Dyes) | Natural Brown Dye (from Walnut Husks) |
| Aquatic Toxicity | ||||
| LC50 (Daphnia magna, 48h) | Data not available for this compound. Other vat dyes (red, blue, green) have shown high toxicity to earthworms (LC50: 0.12-0.3 mg/L), suggesting potential aquatic toxicity. | Data not available for Reactive Brown 18.[1] Degradation byproducts (aromatic amines) are likely to be more ecotoxic than the parent dye.[2] Other reactive dyes show a wide range of toxicity. | Data not available. The use of sodium sulfide (B99878) in the dyeing process can be highly toxic to aquatic life. | Data not available. Generally considered to have low toxicity, but the toxicity of mordants used can be a concern.[3] |
| Biodegradability | ||||
| BOD₅/COD Ratio | Data not available. A study on the electrochemical degradation of C.I. This compound showed a COD removal of 82.49%, indicating that it is treatable but may not be readily biodegradable. | Data not available for Reactive Brown 18. Reactive dyes generally have low biodegradability due to their complex aromatic structures. The BOD₅/COD ratio for synthetic dyehouse effluent is often around 0.3, indicating poor biodegradability.[4] | Data not available. Sulfur dyes are generally considered to have low biodegradability. | The BOD₅/COD ratio for natural dye effluents can range from 0.44 to 0.67, indicating good biodegradability.[4] |
| Effluent Characteristics | ||||
| Chemical Oxygen Demand (COD) | Effluent from vat dyeing processes can have high COD values. | Effluents from reactive dyeing typically have high COD and BOD levels.[5] | Effluents contain residual sulfides, which contribute to high COD and can be toxic. | Effluents can have elevated BOD and COD, and may contain metal ions from mordants.[3] |
| Total Dissolved Solids (TDS) | Lower TDS compared to reactive dyeing due to lower salt requirements. | High TDS due to the large amounts of salt (e.g., sodium chloride or sodium sulfate) and alkali used in the dyeing process.[2] | Can have high TDS due to the use of sodium sulfide and other salts. | Generally lower TDS compared to synthetic dyeing processes, but depends on the mordants and other auxiliaries used. |
| Hazardous Substances | The manufacturing process may involve hazardous intermediates. | Can release aromatic amines, some of which are carcinogenic, upon degradation.[6] | The use of sodium sulfide, a hazardous and corrosive chemical, is a major concern. | The use of heavy metal-based mordants (e.g., chromium, copper) can lead to toxic effluent.[6] |
| Fixation Rate | Generally high fixation rates. | Fixation rates can be as low as 50-70%, meaning a significant portion of the dye is lost to the effluent.[7] | Fixation rates are typically high. | Varies depending on the fiber, mordant, and dyeing process. |
Note: The data presented is compiled from various sources and may not be directly comparable due to different experimental conditions. The information for the broader dye class is used as a proxy where specific data for the named dyes is unavailable.
Experimental Protocols
Standardized experimental protocols are crucial for the accurate assessment of the environmental impact of dyes. The following are detailed methodologies for key experiments.
Aquatic Toxicity Testing: OECD 202, Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna.[6][8][9]
Principle: Young daphnids, less than 24 hours old, are exposed to a series of concentrations of the test substance for 48 hours. The endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation.[8]
Methodology:
-
Test Organisms: Daphnia magna neonates (<24 hours old).
-
Test Substance Preparation: A stock solution of the dye is prepared in a suitable medium (e.g., reconstituted hard water). A series of at least five test concentrations are prepared by diluting the stock solution. A control group without the test substance is also prepared.
-
Test Conditions:
-
Temperature: 20 ± 2 °C
-
Photoperiod: 16 hours light / 8 hours dark
-
Test vessels: Glass beakers of suitable volume.
-
Number of animals: At least 20 daphnids for each concentration and control, divided into four replicates of five animals each.[6]
-
-
Procedure:
-
The daphnids are placed in the test vessels containing the respective test concentrations and control medium.
-
The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Physicochemical parameters of the test solutions (pH, dissolved oxygen, temperature) are monitored.
-
-
Data Analysis: The 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated using appropriate statistical methods, such as probit analysis.
Biodegradability Testing: OECD 301D, Closed Bottle Test
This test evaluates the ready biodegradability of a substance in an aerobic aqueous medium.[5][10][11][12][13]
Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated in a completely filled, sealed bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period.[13]
Methodology:
-
Inoculum: Activated sludge from a domestic wastewater treatment plant, or a mixed population of microorganisms.
-
Test Substance and Reference: The test substance (dye) and a readily biodegradable reference substance (e.g., sodium benzoate) are used.
-
Procedure:
-
Prepare a mineral medium saturated with air.
-
Add the inoculum to the mineral medium.
-
Prepare test bottles containing the inoculated medium and the test substance at a known concentration.
-
Prepare blank controls with only the inoculum and reference controls with the inoculum and the reference substance.
-
Fill the bottles completely, ensuring no air bubbles are trapped, and seal them.
-
Incubate the bottles in the dark at 20 ± 1 °C for 28 days.
-
Measure the dissolved oxygen concentration in the bottles at regular intervals.
-
-
Data Analysis: The percentage of biodegradation is calculated based on the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD) or the chemical oxygen demand (COD). A substance is considered readily biodegradable if it reaches a pass level of >60% biodegradation within a 10-day window during the 28-day period.
Determination of Dye Fixation Rate
This experiment quantifies the percentage of dye that covalently binds to the fabric during the dyeing process.
Principle: The amount of unfixed dye is determined by measuring the dye concentration in the dyebath and all subsequent washing liquors. The fixation rate is then calculated by subtracting the amount of unfixed dye from the initial amount of dye used.[14]
Methodology:
-
Dyeing: A known weight of fabric (e.g., cotton) is dyed with a precise amount of the dye under specified conditions (temperature, time, pH, salt concentration).
-
Collection of Effluent: After the dyeing process, the residual dyebath is collected. All subsequent rinsing and soaping liquors used to wash the dyed fabric are also collected.
-
Spectrophotometric Analysis: The collected dyebath and washing liquors are combined and the total volume is measured. The concentration of the dye in the combined effluent is determined using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of the dye. A calibration curve of the dye is used for this quantification.
-
Calculation:
-
Initial amount of dye = Concentration of dye in the initial dyebath × Volume of the initial dyebath
-
Amount of unfixed dye = Concentration of dye in the combined effluent × Total volume of the effluent
-
Fixation Rate (%) = [ (Initial amount of dye - Amount of unfixed dye) / Initial amount of dye ] × 100
-
Signaling Pathways and Experimental Workflows
To visualize the logical relationships and experimental processes described, the following diagrams are provided in DOT language.
Caption: A simplified representation of the dye lifecycle assessment stages.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jtatm.textiles.ncsu.edu [jtatm.textiles.ncsu.edu]
- 6. silkandwillow.com [silkandwillow.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Reactive Brown 18 | 12225-73-9 | Benchchem [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound | 2475-33-4 | Benchchem [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. worlddyevariety.com [worlddyevariety.com]
A Comparative Guide to Methods for Validating Vat Brown 1-Biomolecule Interactions
For researchers and drug development professionals, validating the interaction between a small molecule, such as the dye Vat Brown 1 (C.I. 70800), and biomolecules is a critical step in understanding its biological activity, potential toxicity, and therapeutic applications. This guide provides a comparative overview of established analytical techniques that can be used to quantitatively and qualitatively characterize these interactions, thereby serving as a benchmark for validating novel detection methods.
The methods discussed include label-free biophysical techniques, fluorescence-based assays, and computational modeling. Each approach offers distinct advantages and provides complementary information, allowing for a comprehensive validation strategy.
Comparison of Analytical Methods
The selection of an appropriate method depends on the specific research question, the nature of the biomolecule, and the required throughput and sensitivity. The following table summarizes key quantitative and qualitative parameters of four common techniques used to study small molecule-biomolecule interactions.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence Spectroscopy | Molecular Docking |
| Principle | Measures heat changes upon binding in solution.[1][2][3] | Detects changes in refractive index on a sensor surface as molecules bind.[4][5][6] | Measures changes in fluorescence properties (intensity, polarization, lifetime) upon binding.[7][8] | Computationally predicts the preferred binding orientation and affinity of a ligand to a target.[9] |
| Quantitative Output | KD (dissociation constant), ΔH (enthalpy), ΔS (entropy), n (stoichiometry).[1][3] | KD, kon (association rate), koff (dissociation rate).[10][11] | KD, binding stoichiometry.[8] | Binding Energy (kcal/mol), predicted Ki (inhibition constant).[9] |
| Labeling Requirement | None (label-free).[3][12] | None (label-free); one molecule is immobilized.[4][6] | Often requires a fluorescent label on one of the molecules.[8] | Not applicable (in silico). |
| Sample Consumption | High (milligram quantities of protein may be needed).[1] | Low (microgram quantities).[10] | Low (microgram quantities). | Not applicable. |
| Throughput | Low to medium. | Medium to high.[4] | High. | Very high. |
| Key Advantages | Provides a complete thermodynamic profile of the interaction in a single experiment.[2][3] | Real-time kinetic data; high sensitivity for a wide range of interactions.[4][5] | High sensitivity; versatile; can be adapted for high-throughput screening. | Fast and cost-effective for initial screening; provides structural insights into binding mode.[9] |
| Key Limitations | Requires relatively large amounts of purified sample; sensitive to buffer composition.[1] | Immobilization may affect molecular conformation; mass transport limitations can occur. | Labeling can potentially alter binding affinity; susceptible to autofluorescence.[8] | A predictive model, not a direct measurement; accuracy depends on scoring functions and force fields. |
Experimental Workflow & Data Relationship
To validate a new method for detecting this compound-biomolecule interactions, a systematic workflow is essential. This involves characterizing the interaction using established orthogonal methods and comparing the results. The relationship between the key thermodynamic parameters obtained from these experiments is also crucial for a complete understanding of the binding event.
References
- 1. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 2. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biochem.mpg.de [biochem.mpg.de]
- 8. molbiolcell.org [molbiolcell.org]
- 9. This compound | 2475-33-4 | Benchchem [benchchem.com]
- 10. Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the degradation of Vat Brown 1 by different microbial strains
The textile industry is a significant contributor to water pollution, with synthetic dyes like Vat Brown 1 posing a considerable environmental threat due to their complex aromatic structures and recalcitrant nature. Bioremediation using microorganisms presents an eco-friendly and cost-effective alternative for the treatment of dye-contaminated wastewater. This guide provides a comparative analysis of the degradation of this compound by different microbial strains, supported by experimental data and detailed protocols.
Comparative Degradation Efficiency
The efficiency of this compound degradation varies significantly among different microbial strains and is influenced by environmental conditions. The following table summarizes the quantitative data on the decolorization and degradation of vat brown dyes by various bacteria.
| Microbial Strain | Dye Concentration (mg/L) | Temperature (°C) | pH | Incubation Time (hours) | Decolorization Efficiency (%) | Reference |
| Pseudomonas aeruginosa NCH | 100 | 34.69 | 9.76 | 18 | 90.34 | [1][2][3] |
| Klebsiella oxytoca | 100 | Not Specified | Not Specified | 120 (5 days) | 69.68 | [4] |
| Bacillus macerans | 100 | Not Specified | Not Specified | 120 (5 days) | Not specified for Vat Brown | [4] |
| Bacillus firmus | 100 | Not Specified | Not Specified | 120 (5 days) | Not specified for Vat Brown | [4] |
| Staphylococcus aureus | 100 | Not Specified | Not Specified | 120 (5 days) | 33.33 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the study of this compound degradation.
Microbial Culture and Inoculum Preparation
-
For Pseudomonas aeruginosa NCH: The bacterial strain is isolated from textile dye wastewater and maintained on nutrient agar (B569324) slants. For degradation studies, a loopful of the culture is inoculated into nutrient broth and incubated at 37°C under shaking conditions to prepare the inoculum.[1]
-
For Klebsiella oxytoca, Bacillus firmus, Staphylococcus aureus, and Bacillus macerans: These bacterial strains were isolated from textile wastewater and screened for their dye-decolorizing potential on Luria-Bertani (LB) agar medium supplemented with the dye.
Biodegradation Assay
-
For Pseudomonas aeruginosa NCH: The degradation experiments are conducted in a suitable liquid medium containing Vat Brown R dye. The medium is inoculated with a specific percentage of the bacterial culture (e.g., 9.51% v/v).[1][2] The flasks are incubated under optimized conditions of pH, temperature, and agitation. Aliquots of the culture medium are withdrawn at regular intervals.
-
For other bacterial isolates: Decolorization studies are performed in a liquid medium (e.g., Luria-Bertani broth) containing the vat brown dye. The medium is inoculated with the respective bacterial isolates and incubated for a specified period (e.g., 5 days).
Analytical Methods
-
Quantification of Decolorization: The extent of dye decolorization is determined by measuring the absorbance of the supernatant of the culture medium using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of the dye (e.g., 610 nm for Vat Brown R).[1] The percentage of decolorization is calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Analysis of Degradation Products: To confirm that decolorization is due to biodegradation rather than biosorption, analytical techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) are employed.[1][3] FT-IR analysis of the dye before and after degradation helps in identifying changes in the chemical structure and the formation of new metabolites.
Visualization of Experimental Workflow and Degradation Pathway
To better understand the processes involved in the microbial degradation of this compound, the following diagrams illustrate a typical experimental workflow and a generalized degradation pathway.
Caption: Experimental workflow for studying this compound degradation.
Caption: Generalized microbial degradation pathway of this compound.
References
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. researchgate.net [researchgate.net]
- 3. Decolorization of anthraquinone-based dye (Vat Brown R) by Pseudomonas aeruginosa NCH - Optimization and kinetic study | Indian Journal of Biochemistry and Biophysics (IJBB) [or.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Sensing Capabilities of Vat Brown 1 and Other Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical properties of Vat Brown 1 against other well-established organic dyes—Methylene Blue, Neutral Red, and Toluidine Blue—for the electrochemical sensing of key biological analytes: dopamine (B1211576), ascorbic acid, and uric acid. While this compound is not conventionally utilized as an electrochemical sensing agent, this guide will analyze its electrochemical behavior based on available data from degradation studies and contrast its potential with the proven sensing capabilities of the selected dyes. This objective comparison is supported by experimental data and detailed methodologies to assist researchers in the selection of appropriate molecules for sensor development.
Electrochemical Profile of this compound
Studies on this compound have predominantly focused on its electrochemical degradation rather than its application in electrochemical sensing. However, cyclic voltammetry (CV) studies conducted in a basic medium using a glassy carbon electrode reveal its electrochemical activity. The potential range for these studies was typically between +0.6 V and -1.0 V. This indicates that this compound possesses electroactive properties within a specific potential window, which is a prerequisite for a sensing material. Further research would be needed to explore the specific interactions of this compound with target analytes and its potential for selective detection.
Benchmarking Against Established Sensing Dyes
To provide a clear benchmark, the electrochemical sensing performance of Methylene Blue, Neutral Red, and Toluidine Blue for the detection of dopamine, ascorbic acid, and uric acid is presented below. These dyes are frequently employed in the fabrication of electrochemical sensors due to their well-defined redox properties and ability to be immobilized on electrode surfaces.
Quantitative Performance Data
The following table summarizes the key performance metrics of electrochemical sensors based on Methylene Blue, Neutral Red, and Toluidine Blue for the detection of dopamine, ascorbic acid, and uric acid.
| Dye | Analyte | Electrode Modification | Method | Linear Range (µM) | Limit of Detection (LOD) (µM) | Sensitivity (µA µM⁻¹ cm⁻²) | Reference |
| Methylene Blue | Dopamine | Reduced Graphene Oxide/Poly(Methylene Blue) Composite on Glassy Carbon Electrode | Differential Pulse Voltammetry | 0.96 - 7.68 | 1.03 | Not Reported | [1] |
| Dopamine | Graphene Functionalized with Poly(Methylene Blue) on Carbon Ionic Liquid Electrode | Differential Pulse Voltammetry | 0.02 - 800 | 0.0056 | Not Reported | [2] | |
| Uric Acid | Poly(Methylene Blue) and Reduced Graphene Oxide-Carbon Nanotube on Screen-Printed Electrode | Square Wave Voltammetry | Not Reported | 2.1 | Not Reported | [3] | |
| Neutral Red | Ascorbic Acid | Platinum electrode modified with 3,4-diaminobenzoic acid and neutral red | Not Specified | Not Reported | Not Reported | Not Reported | [4] |
| Toluidine Blue | Uric Acid | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported |
Note: Data for Neutral Red and Toluidine Blue in specific sensing applications was less prevalent in the immediate search results, highlighting a potential area for further research or a focus on more commonly used dyes like Methylene Blue.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are synthesized experimental protocols for the electrochemical detection of the specified analytes using modified electrodes.
General Electrode Modification and Sensing Protocol
This protocol outlines the general steps for fabricating a modified electrode and performing electrochemical measurements. Specific details for each dye and analyte are provided in the subsequent sections.
Methylene Blue-Based Dopamine Sensor
Electrode Preparation:
-
A glassy carbon electrode (GCE) is polished with alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water.
-
A composite solution of graphene oxide (GO) and Methylene Blue (MB) is prepared in a suitable solvent.
-
The GO-MB composite is then electrochemically deposited on the GCE surface by cyclic voltammetry.[1]
Electrochemical Detection:
-
The modified GCE is immersed in a phosphate (B84403) buffer solution (PBS) of a specific pH.
-
Dopamine is added to the PBS solution at varying concentrations.
-
Differential Pulse Voltammetry (DPV) is performed within a set potential range to record the oxidation peak current of dopamine.[1]
Neutral Red-Based Ascorbic Acid Sensor
Electrode Preparation:
-
A platinum electrode is cleaned and pre-treated.
-
The electrode is modified by electropolymerization of 3,4-diaminobenzoic acid in the presence of Neutral Red.[4]
Electrochemical Detection:
-
The modified electrode is placed in a suitable electrolyte solution.
-
Ascorbic acid is introduced into the solution.
-
The electrochemical response is measured using an appropriate voltammetric technique.
Toluidine Blue-Based Uric Acid Sensor
Signaling Pathways and Logical Relationships
The underlying principle of electrochemical sensing with these dyes involves the catalytic oxidation of the analyte at the modified electrode surface. The dye, often in conjunction with other materials like graphene, facilitates electron transfer, leading to an enhanced electrochemical signal that is proportional to the analyte concentration.
The logical relationship for comparing the electrochemical sensing capabilities of these dyes can be visualized as a decision-making process based on performance metrics.
Conclusion
This comparative guide demonstrates that while this compound possesses electrochemical activity, its application in electrochemical sensing remains largely unexplored. In contrast, dyes like Methylene Blue have been successfully integrated into sensitive and selective electrochemical sensors for crucial biomarkers such as dopamine and uric acid. The provided quantitative data and experimental protocols offer a valuable resource for researchers aiming to develop novel electrochemical sensors. Further investigation into the sensing potential of this compound and other vat dyes could unveil new opportunities in the field of analytical chemistry.
References
- 1. Electrochemical sensing of dopamine at the surface of a dopamine grafted graphene oxide/poly(methylene blue) composite modified electrode - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Poly(methylene blue) functionalized graphene modified carbon ionic liquid electrode for the electrochemical detection of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ratiometric and simultaneous electrochemical analysis of uric acid and xanthine using poly(methylene blue) and reduced graphene oxide nanocomposite-modified screen-printed electrode - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
A Researcher's Guide to Validating Computational Models for Predicting the Properties of Vat Brown 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating computational models used to predict the properties of the anthraquinone (B42736) dye, Vat Brown 1. While comprehensive experimental data for this specific dye is limited in publicly accessible literature, this document outlines the essential methodologies and presents a comparative analysis based on available experimental data and typical computational results for structurally similar dyes. The focus is on providing a practical workflow for researchers seeking to employ and validate computational chemistry methods for the characterization of this compound and related compounds.
Physicochemical and Fastness Properties of this compound
This compound, a dark brown powder, is primarily used in the textile industry for dyeing cellulosic fibers such as cotton, hemp, and silk.[1][2] Its application involves a reduction to a soluble leuco form, followed by oxidation back to the insoluble pigment within the fiber, a process that imparts excellent fastness properties.[3]
Table 1: Summary of Known Properties of this compound
| Property | Experimental Data |
| Chemical Formula | C42H18N2O6 |
| Molecular Weight | 646.60 g/mol |
| CAS Number | 2475-33-4 |
| Appearance | Dark brown powder[1][2][4][5] |
| Solubility | Insoluble in water and cold xylene; slightly soluble in hot tetralin and hot xylene[1][2][4][5] |
| Light Fastness (Xenon Test) | 7-8 (on a scale of 1-8)[6] |
| Washing Fastness | 5 (on a scale of 1-5)[7] |
| Chlorine Fastness | 5 (on a scale of 1-5)[7] |
| Ironing Fastness | 4-5 (on a scale of 1-5)[7] |
Comparison of Computational Models for Predicting UV-Vis Absorption Spectrum
The prediction of the color of a dye is a crucial application of computational chemistry. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of organic dyes.[8][9][10] The accuracy of TD-DFT predictions is highly dependent on the choice of the functional and basis set.
Below is a hypothetical comparison of predicted maximum absorption wavelengths (λmax) for this compound using different computational models, benchmarked against available experimental data. This table illustrates the typical range of accuracy that can be expected for anthraquinone dyes.
Table 2: Comparison of Experimental and Hypothetical Computational UV-Vis Absorption Data for this compound
| Method | Functional | Basis Set | Solvent Model | Predicted λmax (nm) | Deviation from Experimental (nm) |
| Experimental | - | - | - | ~450 nm | - |
| Computational Model A | B3LYP | 6-31G(d) | PCM (Water) | 485 | +35 |
| Computational Model B | CAM-B3LYP | 6-311+G(d,p) | PCM (Water) | 462 | +12 |
| Computational Model C | PBE0 | 6-311+G(d,p) | PCM (Water) | 458 | +8 |
| Computational Model D | M06-2X | 6-311+G(d,p) | PCM (Water) | 445 | -5 |
Note: The computational data presented in this table is illustrative and based on typical performance of these methods for anthraquinone dyes. Actual results for this compound would require specific calculations.
Experimental and Computational Protocols
Experimental Protocol: UV-Vis Spectroscopy
The experimental absorption spectrum of this compound can be obtained using a standard UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent in which it has at least minimal solubility and does not degrade. Given its poor water solubility, a solvent like ethanol (B145695) or chlorobenzene (B131634) may be used.[11] For analysis of the soluble leuco form, the dye is reduced in an alkaline solution of sodium hydrosulfite.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is calibrated using a reference cuvette containing the pure solvent.
-
Measurement: The sample cuvette is placed in the spectrophotometer, and the absorbance is measured over a wavelength range of approximately 200-800 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum. The provided experimental data shows an absorption spectrum for C.I. This compound dye solution before electrolysis.[12][13]
Computational Protocol: TD-DFT Calculation of Absorption Spectrum
The following protocol outlines a typical workflow for predicting the UV-Vis spectrum of this compound using TD-DFT.
-
Molecular Geometry Optimization: The 3D structure of the this compound molecule is first optimized in the ground state using Density Functional Theory (DFT). A common choice of functional and basis set for this step is B3LYP/6-31G(d).
-
Solvent Effects: To model the effect of the solvent, a Polarizable Continuum Model (PCM) is often employed.
-
Excited State Calculation (TD-DFT): Using the optimized ground-state geometry, a TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths. A range of functionals (e.g., B3LYP, CAM-B3LYP, PBE0, M06-2X) and a larger basis set (e.g., 6-311+G(d,p)) are typically tested to find the best agreement with experimental data for related compounds.[8][10]
-
Spectrum Simulation: The calculated excitation energies and oscillator strengths are then used to simulate the UV-Vis absorption spectrum, often by fitting Gaussian or Lorentzian functions to the calculated transitions.
Workflow for Validation of Computational Models
The following diagram illustrates the logical workflow for validating a computational model for predicting the properties of this compound against experimental data.
Caption: Workflow for the validation of computational models.
Signaling Pathways and Molecular Interactions
While "signaling pathways" are more relevant to biological systems, in the context of dye chemistry, we can consider the "pathway" of light absorption and electron excitation.
References
- 1. This compound - Vat Navy Brown BR - Vat Brown BR from Emperor Chem [emperordye.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound | 2475-33-4 | Benchchem [benchchem.com]
- 4. This compound, this compound Dye [xcwydyes.com]
- 5. This compound TDS|this compound from Chinese supplier and producer - VAT BROWN DYES - Enoch dye [enochdye.com]
- 6. This compound|CAS NO.2475-33-4 [chinainterdyes.com]
- 7. Vat Brown BR COLL-Vat Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 8. Accuracy of color prediction of anthraquinone dyes in methanol solution estimated from first principle quantum chemistry computations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Td-Dft Calculations and Dyeing Properties of New Hybrid Blend Anthraquinone Polymeric Dye for Dyeing Polyester Fiber [journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
- 11. 146. Fading and tendering activity in anthraquinonoid vat dyes. Part I. Electronic absorption spectra of dye solutions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
